4-Methylcatechol-O,O-diacetic acid
Description
The exact mass of the compound 4-Methylcatechol-O,O-diacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methylcatechol-O,O-diacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylcatechol-O,O-diacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(carboxymethoxy)-4-methylphenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O6/c1-7-2-3-8(16-5-10(12)13)9(4-7)17-6-11(14)15/h2-4H,5-6H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWHXCLJBFNQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80969828 | |
| Record name | 2,2'-[(4-Methyl-1,2-phenylene)bis(oxy)]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5458-76-4 | |
| Record name | Acetic acid, 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5458-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC23710 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-[(4-Methyl-1,2-phenylene)bis(oxy)]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[(4-methyl-1,2-phenylene)bis(oxy)]bisacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methylcatechol-O,O-diacetic acid (CAS 5458-76-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methylcatechol-O,O-diacetic acid (CAS 5458-76-4), a derivative of 4-methylcatechol. While specific research on this compound is limited, this document synthesizes available data and provides expert insights into its physicochemical properties, potential synthesis methodologies, analytical characterization, and prospective applications in research and drug development. The guide draws logical inferences from the known characteristics of its parent compound, 4-methylcatechol, and the functional properties of its diacetic acid moieties.
Introduction and Chemical Identity
4-Methylcatechol-O,O-diacetic acid, with the CAS number 5458-76-4, is an organic compound featuring a catechol structure.[1] This core is characterized by two hydroxyl groups on adjacent carbon atoms of a benzene ring, further substituted with a methyl group and two O-linked acetic acid moieties.[1] The presence of both polar hydroxyl and carboxylic acid groups suggests good water solubility.[1] This compound is also known by several synonyms, including 2,2'-((4-Methyl-1,2-phenylene)bis(oxy))diacetic acid and 2,2'-[(4-Methylbenzene-1,2-diyl)bis(oxy)]diacetic acid.[1]
The structural combination of a catechol backbone, known for its redox activity and role as a metabolite of various bioactive compounds, with the chelating power of diacetic acid groups, positions this molecule as a compound of interest for various biochemical and pharmaceutical applications.[1][2]
Physicochemical Properties
A summary of the known physicochemical properties of 4-Methylcatechol-O,O-diacetic acid is presented in the table below. It is important to note that comprehensive analytical data for this specific compound is not widely available, with some suppliers indicating they do not perform detailed analysis.[3]
| Property | Value | Source |
| CAS Number | 5458-76-4 | [1] |
| Molecular Formula | C₁₁H₁₂O₆ | [1] |
| Molecular Weight | 240.21 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
| Melting Point | 176-178°C | [4] |
Synthesis and Purification
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 4-Methylcatechol-O,O-diacetic acid.
Step-by-Step Hypothetical Protocol
-
Deprotonation: 4-Methylcatechol is dissolved in a suitable solvent, and a base is added to deprotonate the hydroxyl groups, forming a more nucleophilic phenoxide.
-
Nucleophilic Substitution: A haloacetic acid is then added to the reaction mixture. The phenoxide ions act as nucleophiles, attacking the electrophilic carbon of the haloacetic acid and displacing the halide to form the ether linkages.
-
Work-up: After the reaction is complete, the mixture is acidified to protonate the carboxylic acid groups, causing the product to precipitate out of the solution.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system.
Analytical Characterization
Due to the limited availability of specific analytical data for 4-Methylcatechol-O,O-diacetic acid, this section outlines the expected spectroscopic characteristics based on its structure. Researchers synthesizing this compound should perform the following analyses for structural confirmation.
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the benzene ring. - A singlet for the methyl group protons. - Singlets for the methylene protons of the two acetic acid groups. - A broad singlet for the acidic protons of the carboxylic acids. |
| ¹³C NMR | - Peaks corresponding to the aromatic carbons. - A peak for the methyl carbon. - Peaks for the methylene carbons of the acetic acid groups. - Peaks for the carbonyl carbons of the carboxylic acids. |
| Infrared (IR) Spectroscopy | - A broad O-H stretch from the carboxylic acids. - C=O stretching from the carboxylic acids. - C-O stretching from the ether linkages. - Aromatic C-H and C=C stretching. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (240.21 g/mol ). - Fragmentation patterns consistent with the loss of carboxylic acid groups and other fragments of the molecule. |
Potential Applications and Biological Activity
While direct studies on the biological activity of 4-Methylcatechol-O,O-diacetic acid are scarce, its potential can be inferred from its structural components.
Chelating Agent
The presence of the diacetic acid groups strongly suggests that this compound can act as a chelating agent, forming stable complexes with metal ions.[1] This property is valuable in various applications, including:
-
Analytical Chemistry: As a reagent for the determination of metal ions.
-
Biochemistry: To control the concentration of free metal ions in biological systems.
-
Drug Development: As a component of metal-scavenging drugs or as a carrier for metal-based therapeutics.
Based on the 4-Methylcatechol Moiety
The parent compound, 4-methylcatechol, has been the subject of more extensive research and has demonstrated a range of biological activities. It is a metabolite of flavonoids and has been shown to be more potent than aspirin in its antiplatelet effects.[2] It is important to note that the derivatization to the diacetic acid will alter the biological properties, and the following should be considered as areas for further investigation for the title compound.
-
Neuroprotective Effects: 4-Methylcatechol is a potent stimulator of endogenous nerve growth factor (NGF) synthesis and has shown therapeutic effects on experimental diabetic neuropathy. It has also been shown to ameliorate chronic pain and depression-like behavior by inducing brain-derived neurotrophic factor (BDNF).
-
Antiplatelet Activity: 4-Methylcatechol has demonstrated strong antiplatelet potential, with a major mechanism being the interference with cyclooxygenase-thromboxane synthase coupling.[2]
-
Antioxidant Properties: As a catechol, 4-methylcatechol possesses antioxidant properties.[5]
The addition of the diacetic acid groups could potentially modulate the bioavailability, cell permeability, and overall pharmacological profile of the 4-methylcatechol core.
Signaling Pathway Hypothesis
Caption: Hypothesized signaling pathway based on the activity of 4-methylcatechol.
Safety and Handling
General safety precautions should be taken when handling 4-Methylcatechol-O,O-diacetic acid. Based on available information, the following GHS hazard statements apply: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[4]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
Conclusion
4-Methylcatechol-O,O-diacetic acid is a compound with interesting potential stemming from its catechol structure and chelating diacetic acid groups. While there is a clear need for more dedicated research to fully elucidate its properties and biological activities, this guide provides a solid foundation for researchers and drug development professionals. The insights into its synthesis, expected analytical profile, and potential applications derived from its structural motifs should encourage further investigation into this promising molecule.
References
-
Takeuchi, R., et al. (1998). The therapeutic effects of 4-methylcatechol, a stimulator of endogenous nerve growth factor synthesis, on experimental diabetic neuropathy in rats. PubMed. [Link]
-
Vrzal, R., et al. (2022). The Antiplatelet Effect of 4-Methylcatechol in a Real Population Sample and Determination of the Mechanism of Action. MDPI. [Link]
- Google Patents. (2014).
-
Wikipedia. 4-Methylcatechol. [Link]
-
The Good Scents Company. 4-methyl catechol. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. 4-METHYLCATECHOL-O,O-DIACETIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-METHYLCATECHOL-O,O-DIACETIC ACID | 5458-76-4 [chemicalbook.com]
- 5. The therapeutic effects of 4-methylcatechol, a stimulator of endogenous nerve growth factor synthesis, on experimental diabetic neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure and Synthesis of 2,2'-((4-Methyl-1,2-phenylene)bis(oxy))diacetic Acid
Abstract and Introduction
2,2'-((4-Methyl-1,2-phenylene)bis(oxy))diacetic acid is a substituted phenoxyacetic acid derivative built upon a 4-methylcatechol core. This molecule possesses a unique structural architecture, featuring a rigid phenyl backbone functionalized with a methyl group and two flexible oxyacetic acid sidearms. This combination of a hydrophobic core and hydrophilic, coordinative arms imparts significant potential for applications in materials science and drug development. The carboxylic acid groups can act as hydrogen bond donors and acceptors, driving the formation of supramolecular assemblies, and as potent binding sites for metal ions.
This technical guide provides a comprehensive overview of the structure, synthesis, and potential utility of this compound. We will detail a robust synthetic protocol, explore its molecular and solid-state structure through analogy with closely related compounds, predict its spectroscopic characteristics, and discuss its promise as a building block for Metal-Organic Frameworks (MOFs), as a chelating agent, and as a scaffold for novel therapeutic agents. This document is intended for researchers and professionals in chemistry, materials science, and pharmaceutical development who require a deep understanding of this versatile molecule.
Chemical Identity and Physicochemical Properties
The fundamental properties of 2,2'-((4-Methyl-1,2-phenylene)bis(oxy))diacetic acid are summarized below. While experimental data for this specific molecule is not widely published, properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Value |
| IUPAC Name | 2,2'-((4-Methyl-1,2-phenylene)bis(oxy))diacetic acid |
| Synonyms | 4-Methyl-1,2-phenylenedioxy)diacetic acid |
| Molecular Formula | C₁₁H₁₂O₆ |
| Molecular Weight | 240.21 g/mol |
| Core Structure | 4-Methylcatechol (4-Methylbenzene-1,2-diol)[1] |
| Functional Groups | 2x Carboxylic Acid, 2x Aryl Ether, 1x Methyl |
| Predicted LogP | ~0.8 (Estimated based on similar structures like C₁₀H₁₀O₆[2]) |
| Topological Polar Surface Area (TPSA) | 103.5 Ų (Calculated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Purification
The synthesis of 2,2'-((4-Methyl-1,2-phenylene)bis(oxy))diacetic acid is most effectively achieved via a two-step process involving a Williamson ether synthesis followed by ester hydrolysis. This method is well-established for producing phenoxyacetic acids from phenolic precursors.[3][4] The protocol described here is adapted from a highly analogous synthesis of a related compound, ensuring its reliability and high yield.[5][6]
Synthesis Pathway Rationale
The synthetic route begins with 4-methylcatechol. The phenolic hydroxyl groups are acidic and can be deprotonated by a suitable base (e.g., potassium hydroxide) to form a more nucleophilic phenoxide. This phenoxide then displaces the halide from an ethyl haloacetate (e.g., ethyl bromoacetate) in a classic Sₙ2 reaction to form a stable diester intermediate. The choice of ethyl bromoacetate over chloroacetic acid in the first step often leads to cleaner reactions and higher yields. The final step is a straightforward saponification (base-catalyzed hydrolysis) of the ethyl esters, followed by acidification to protonate the carboxylate salts, yielding the final diacetic acid product.
Sources
- 1. 4-Methylcatechol - Wikipedia [en.wikipedia.org]
- 2. chemscene.com [chemscene.com]
- 3. jetir.org [jetir.org]
- 4. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,2′-[4-Acetyl-1,3-phenylenebis(oxy)]diacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 4-Methylcatechol-O,O-diacetic Acid
Foreword: Navigating the Uncharted Waters of a Novel Compound's Physicochemical Properties
To the researchers, scientists, and drug development professionals who tirelessly work to advance our understanding of complex molecular interactions, this guide is intended to be a foundational resource. The subject of our focus, 4-Methylcatechol-O,O-diacetic acid, presents a compelling case study in the challenges and opportunities that arise when working with novel chemical entities. While its structural predecessor, 4-methylcatechol, has shown intriguing biological activities, including potent antiplatelet effects, the physicochemical properties of its diacetic acid derivative remain largely uncharacterized in publicly available literature.[1]
This guide, therefore, takes a proactive and empowering approach. In the absence of established quantitative solubility data, we will equip you with the theoretical framework, predictive insights, and detailed experimental protocols necessary to determine the solubility of 4-Methylcatechol-O,O-diacetic acid with scientific rigor. By understanding and quantifying this critical parameter, you will be better positioned to unlock its full potential in your research and development endeavors.
Unveiling the Molecular Architecture: A Structural Overview
4-Methylcatechol-O,O-diacetic acid (CAS 5458-76-4) is an organic compound featuring a catechol core, which is a benzene ring with two hydroxyl groups on adjacent carbons.[2] This core is further functionalized with a methyl group and two O-linked acetic acid moieties. This unique combination of functional groups dictates its physicochemical behavior, including its solubility. The presence of two carboxylic acid groups and ether linkages introduces polarity and the capacity for hydrogen bonding, suggesting a degree of aqueous solubility.[2]
Table 1: Physicochemical Properties of 4-Methylcatechol-O,O-diacetic Acid and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Known Aqueous Solubility |
| 4-Methylcatechol-O,O-diacetic acid | C11H12O6 | 240.21 | Catechol core, two ether linkages, two carboxylic acid groups | Qualitatively described as "soluble in water"[2] |
| 4-Methylcatechol | C7H8O2 | 124.14 | Catechol core, methyl group | ≥18.4 mg/mL in H2O; ~5 mg/mL in PBS (pH 7.2)[3][4] |
| Phenoxyacetic acid | C8H8O3 | 152.15 | Phenyl ether, one carboxylic acid group | 12 g/L (12 mg/mL)[5] |
The Theoretical Underpinnings of Solubility: A Predictive Framework
The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of a compound's solubility. The molecular structure of 4-Methylcatechol-O,O-diacetic acid, with its polar carboxylic acid groups and a less polar methyl-substituted benzene ring, suggests a nuanced solubility profile.
-
Aqueous Solubility: The two carboxylic acid groups are expected to be the primary drivers of water solubility through hydrogen bonding with water molecules. At neutral pH, the partial ionization of these acidic groups will further enhance aqueous solubility.
-
Organic Solvent Solubility: The aromatic ring and the methylene groups of the acetic acid side chains contribute to some non-polar character, suggesting potential solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and perhaps to a lesser extent in alcohols like ethanol.
The Critical Influence of pH on Aqueous Solubility
As a dicarboxylic acid, the aqueous solubility of 4-Methylcatechol-O,O-diacetic acid is anticipated to be highly dependent on the pH of the medium. The carboxylic acid groups will exist in either a protonated (less soluble) or deprotonated (more soluble, anionic) state depending on the pH and their pKa values.
Figure 1: Influence of pH on the ionization state of 4-Methylcatechol-O,O-diacetic acid.
A Practical Guide to Experimental Solubility Determination
The following protocols are designed to provide a robust framework for quantifying the solubility of 4-Methylcatechol-O,O-diacetic acid. The equilibrium shake-flask method is a widely accepted and reliable technique.
General Shake-Flask Protocol for Aqueous and Organic Solvents
This protocol establishes the baseline solubility in various solvents at a controlled temperature.
Materials:
-
4-Methylcatechol-O,O-diacetic acid (solid)
-
Selected solvents (e.g., deionized water, ethanol, DMSO, acetonitrile)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid 4-Methylcatechol-O,O-diacetic acid to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution and Quantification: Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method. Quantify the concentration of 4-Methylcatechol-O,O-diacetic acid using a pre-validated analytical method.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Determining the pH-Solubility Profile
This protocol is essential for understanding the solubility behavior in aqueous environments relevant to biological systems.
Materials:
-
Same as in 3.1, with the addition of buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4). Pharmacopoeial buffers are recommended.
Procedure:
-
Follow the general shake-flask protocol (3.1), using the different pH buffers as the test solvents.
-
It is critical to measure the pH of the final saturated solution to ensure the buffering capacity was sufficient to maintain the target pH.
-
Plot the determined solubility as a function of the final measured pH.
Figure 2: Experimental workflow for solubility determination.
Investigating the Effect of Temperature
The solubility of solids in liquids generally increases with temperature. Quantifying this effect is important for applications such as crystallization and formulation at different storage conditions.
Procedure:
-
Perform the general shake-flask protocol (3.1) at a range of different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
Ensure that the orbital shaker is placed within a calibrated, temperature-controlled incubator for each experiment.
-
Plot the determined solubility as a function of temperature.
Analytical Quantification: The Key to Accurate Data
A validated, stability-indicating analytical method is paramount for accurate solubility determination. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common and reliable choice.
Key Considerations for Method Development:
-
Column Chemistry: A C18 reversed-phase column is often a good starting point for compounds of this nature.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection Wavelength: The UV detector should be set to a wavelength where 4-Methylcatechol-O,O-diacetic acid exhibits maximum absorbance.
-
Calibration: A calibration curve with a sufficient number of standards should be prepared to ensure linearity and accuracy over the desired concentration range.
Data Presentation and Interpretation
For clarity and ease of comparison, the experimentally determined solubility data should be presented in a structured tabular format.
Table 2: Experimentally Determined Solubility of 4-Methylcatechol-O,O-diacetic Acid
| Solvent/Buffer | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Deionized Water | Measured pH | 25 | Experimental Value | Calculated Value |
| PBS | 7.4 | 37 | Experimental Value | Calculated Value |
| 0.1 M HCl | 1.2 | 37 | Experimental Value | Calculated Value |
| Acetate Buffer | 4.5 | 37 | Experimental Value | Calculated Value |
| Phosphate Buffer | 6.8 | 37 | Experimental Value | Calculated Value |
| Ethanol | N/A | 25 | Experimental Value | Calculated Value |
| DMSO | N/A | 25 | Experimental Value | Calculated Value |
Research Context and Potential Applications
While the direct applications of 4-Methylcatechol-O,O-diacetic acid are yet to be extensively explored, the biological activity of its parent compound, 4-methylcatechol, provides a strong rationale for its investigation. 4-methylcatechol has been identified as a metabolite of dietary flavonoids and has demonstrated significant antiplatelet activity, potentially through interference with intracellular calcium signaling.[1] Furthermore, it has been shown to induce the synthesis of nerve growth factor (NGF).[6] The diacetic acid derivative may serve as a pro-drug or offer altered pharmacokinetic properties, making the characterization of its solubility a critical first step in evaluating its potential for therapeutic development.
Conclusion: A Call for Empirical Investigation
This technical guide has provided a comprehensive roadmap for the systematic determination of the solubility of 4-Methylcatechol-O,O-diacetic acid. While predictive models and theoretical principles offer valuable initial insights, they are no substitute for robust experimental data. By following the detailed protocols outlined herein, researchers can generate the high-quality, quantitative solubility data necessary to advance their work, whether it be in fundamental chemical research, formulation development, or the exploration of novel therapeutic agents. The path to scientific discovery is paved with meticulous experimentation, and it is our hope that this guide will serve as a valuable tool on that journey.
References
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Chhonaker, P. et al. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research, 11(3). Available at: [Link]
- Google Patents. (n.d.). CN103864578A - Synthesis method of 4-methylcatechol.
-
PubChem. (n.d.). Phenoxyacetic Acid. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). 4-Methylcatechol – Knowledge and References. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. PubMed Central. Retrieved from [Link]
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ResearchGate. (2014). Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). 2,2′-[4-Acetyl-1,3-phenylenebis(oxy)]diacetic acid. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2010). Computational models for the prediction of drug solubility. Retrieved from [Link]
-
ResearchGate. (2013). Process study of KI catalyzed synthesis of 4-methylcatechol dimethylacetate. Retrieved from [Link]
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Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Development of QSAR models for in silico screening of antibody solubility. PubMed Central. Retrieved from [Link]
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MDPI. (2022). The Antiplatelet Effect of 4-Methylcatechol in a Real Population Sample and Determination of the Mechanism of Action. Molecules, 27(22), 7935. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) 2,2′-[4-Acetyl-1,3-phenylenebis(oxy)]diacetic acid. Retrieved from [Link]
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Chemical Papers. (2013). KI-catalysed synthesis of 4-methylcatechol dimethylacetate and fragrant compound Calone 1951®. 67(6), 586-593. Retrieved from [Link]
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ResearchGate. (2003). Improved QSAR Analysis of the Toxicity of Aliphatic Carboxylic Acids. Retrieved from [Link]
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Frontiers. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Frontiers in Pharmacology, 14. Retrieved from [Link]
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MDPI. (2026). Black Gold in Medicine: Rediscovering the Pharmacological Potential. Molecules, 31(4), 408. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. PubMed Central. Retrieved from [Link]
-
PubMed. (1999). QSAR analyses of the toxicity of aliphatic carboxylic acids and salts to Tetrahymena pyriformis. SAR and QSAR in Environmental Research, 10(6), 595-608. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 4-Methylcatechol-O,O-diacetic Acid in Metal Ion Detection
Introduction: A Versatile Catechol-Based Chelator for Metal Ion Sensing
4-Methylcatechol-O,O-diacetic acid is an organic compound featuring a catechol core structure, which is recognized for its strong chelating properties towards a variety of metal ions.[1] The two hydroxyl groups on adjacent carbon atoms of the benzene ring, combined with two carboxylic acid moieties, create a highly effective binding site for metal cations.[1] This structural arrangement facilitates the formation of stable complexes with metal ions, a property that can be harnessed for their detection and quantification. The interaction between 4-Methylcatechol-O,O-diacetic acid and metal ions can lead to distinct changes in the spectroscopic properties of the molecule, such as color and fluorescence, providing a basis for sensitive and selective analytical methods.[2][3]
This document provides detailed application notes and protocols for the synthesis of 4-Methylcatechol-O,O-diacetic acid and its application as a fluorescent sensor for ferric iron (Fe³⁺) and as a colorimetric sensor for cupric copper (Cu²⁺). The methodologies described herein are grounded in the well-established chemistry of catechol derivatives in metal ion sensing.
Principle of Metal Ion Detection
The detection of metal ions using 4-Methylcatechol-O,O-diacetic acid is predicated on the formation of a coordination complex between the catechol moiety and the target metal ion. This interaction alters the electronic structure of the catechol derivative, resulting in a measurable optical response.
-
Fluorescence Quenching for Fe³⁺ Detection: In the case of ferric ions (Fe³⁺), the binding to 4-Methylcatechol-O,O-diacetic acid typically leads to fluorescence quenching.[4] The paramagnetic nature of the Fe³⁺ ion can induce non-radiative decay pathways for the excited state of the fluorophore, resulting in a decrease in fluorescence intensity that is proportional to the concentration of Fe³⁺.[4]
-
Colorimetric Response for Cu²⁺ Detection: For cupric ions (Cu²⁺), the complexation with 4-Methylcatechol-O,O-diacetic acid can result in the formation of a colored complex, enabling colorimetric detection.[2] The coordination of Cu²⁺ to the catechol unit can lead to a shift in the absorption spectrum, causing a visible color change that can be quantified using a spectrophotometer or even observed by the naked eye for qualitative assessments.[5]
Synthesis of 4-Methylcatechol-O,O-diacetic Acid
The synthesis of 4-Methylcatechol-O,O-diacetic acid can be achieved through a two-step process, starting from the commercially available precursor, 4-methylcatechol. The first step involves the synthesis of 4-methylcatechol, followed by a Williamson ether synthesis to introduce the diacetic acid functional groups.
Protocol 1: Synthesis of 4-Methylcatechol
This protocol is adapted from a patented method for the synthesis of 4-methylcatechol.[6]
Materials:
-
2-Methoxy-4-methylphenol
-
Hydrobromic acid (48%)
-
Sodium sulfite
-
Sodium carbonate (soda ash)
-
Cyclohexane
-
Toluene
-
Sodium chloride (NaCl)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel equipped with a reflux condenser and under an inert atmosphere, combine 2-methoxy-4-methylphenol, hydrobromic acid, and a catalytic amount of sodium sulfite.
-
Continuously introduce hydrogen bromide gas into the reaction mixture while heating to reflux for 4-6 hours. The reaction should be protected from light.
-
After the reaction is complete, cool the mixture to room temperature and neutralize to a weakly acidic pH with sodium carbonate.
-
Extract the product with a mixture of cyclohexane and toluene.
-
Wash the combined organic extracts with a saturated NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or distillation to yield pure 4-methylcatechol.
Protocol 2: Synthesis of 4-Methylcatechol-O,O-diacetic Acid
This protocol is based on the Williamson ether synthesis, a common method for preparing ethers.
Materials:
-
4-Methylcatechol
-
Bromoacetic acid
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Hydrochloric acid (HCl)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 4-methylcatechol in an aqueous solution of sodium hydroxide.
-
Slowly add a solution of bromoacetic acid in water to the reaction mixture while stirring.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 4-Methylcatechol-O,O-diacetic acid.
-
The product can be further purified by recrystallization from a suitable solvent system.
Application in Metal Ion Detection
Protocol 3: Fluorescent Detection of Ferric Iron (Fe³⁺)
This protocol outlines the use of 4-Methylcatechol-O,O-diacetic acid as a fluorescent probe for the detection of Fe³⁺.
Materials:
-
4-Methylcatechol-O,O-diacetic acid stock solution (e.g., 1 mM in a suitable buffer)
-
Fe³⁺ standard solutions of varying concentrations
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a series of Fe³⁺ standard solutions in the desired buffer.
-
In a cuvette, add the 4-Methylcatechol-O,O-diacetic acid stock solution and dilute with the buffer to a final working concentration (e.g., 10 µM).
-
Measure the initial fluorescence intensity of the solution at the appropriate excitation and emission wavelengths.
-
Add a known volume of a Fe³⁺ standard solution to the cuvette and mix thoroughly.
-
After a short incubation period, measure the fluorescence intensity again.
-
Repeat step 4 and 5 with different concentrations of Fe³⁺ to generate a calibration curve of fluorescence intensity versus Fe³⁺ concentration.
-
The concentration of Fe³⁺ in an unknown sample can be determined by measuring its effect on the fluorescence of the probe and comparing it to the calibration curve.
Protocol 4: Colorimetric Detection of Cupric Copper (Cu²⁺)
This protocol describes the use of 4-Methylcatechol-O,O-diacetic acid for the colorimetric detection of Cu²⁺.
Materials:
-
4-Methylcatechol-O,O-diacetic acid stock solution (e.g., 1 mM in a suitable buffer)
-
Cu²⁺ standard solutions of varying concentrations
-
Buffer solution (e.g., acetate or phosphate buffer, pH 5-7)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a series of Cu²⁺ standard solutions in the desired buffer.
-
In a cuvette, add the 4-Methylcatechol-O,O-diacetic acid stock solution and dilute with the buffer to a final working concentration (e.g., 50 µM).
-
Record the initial UV-Vis absorption spectrum of the solution.
-
Add a known volume of a Cu²⁺ standard solution to the cuvette and mix well.
-
Allow the color to develop for a specified period.
-
Record the UV-Vis absorption spectrum of the solution and note the absorbance at the wavelength of maximum absorption of the complex.
-
Repeat steps 4-6 with different concentrations of Cu²⁺ to construct a calibration curve of absorbance versus Cu²⁺ concentration.
-
The concentration of Cu²⁺ in an unknown sample can be determined from its absorbance value using the calibration curve.
Performance Characteristics
The analytical performance of a sensor is critical for its practical application. The following table summarizes the expected performance characteristics of 4-Methylcatechol-O,O-diacetic acid as a metal ion sensor, based on data from similar catechol-based systems. It is important to note that these values are estimates and require experimental validation for this specific compound.
| Parameter | Fe³⁺ (Fluorescence) | Cu²⁺ (Colorimetric) |
| Detection Limit | Estimated in the low µM to nM range | Estimated in the µM range |
| Linear Range | Expected to be over 2-3 orders of magnitude | Expected to be over 1-2 orders of magnitude |
| Selectivity | High selectivity over other common cations | Good selectivity, potential interference from Fe³⁺ |
| Response Time | Typically rapid (seconds to minutes) | Generally fast (minutes) |
| pH Range | Optimal in neutral to slightly acidic conditions | Optimal in slightly acidic to neutral conditions |
Visualizations
Chemical Structure and Chelation
Caption: Chelation of a metal ion by 4-Methylcatechol-O,O-diacetic acid.
Experimental Workflow for Metal Ion Detection
Caption: General workflow for metal ion detection.
References
- Queirós, C., Silva, A. M. G., Lopes, S. C., Ivanova, G., Gameiro, P., & Rangel, M. (2011). A novel fluorescein-based dye containing a catechol chelating unit to sense iron(III). Tetrahedron, 67(48), 9453-9460.
- Yadav, P., & Zelder, F. H. (2021). Detection of glyphosate with a copper(II)-pyrocatechol violet based GlyPKit. Analytical Methods, 13(38), 4354-4360.
- Li, H., et al. (2014). A colorimetric sensor based on catechol-terminated mixed self-assembled monolayers modified gold nanoparticles for ultrasensitive detections of copper ions. Analyst, 139(18), 4563-4569.
- Carmona-Espinosa, G., et al. (2018). Analysis of catechol, 4-methylcatechol and dopamine electrochemical reactions on different substrate materials and pH conditions. Electrochimica Acta, 283, 111-120.
- CN103864578A - Synthesis method of 4-methylcatechol - Google P
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PrepChem.com. (n.d.). Synthesis of 4-methylcatechol. Retrieved from [Link]
- Queirós, C., et al. (2011). A novel fluorescein-based dye containing a catechol chelating unit to sense iron (III). Tetrahedron, 67(48), 9453-9460.
- Issa, M. A., et al. (2022).
- Sahoo, S. K., et al. (2020). Fluorescence "Turn-off" Sensing of Iron (III) Ions Utilizing Pyrazoline Based Sensor: Experimental and Computational Study. Journal of Fluorescence, 30(5), 1145-1154.
- Sonawane, S. V., et al. (2018). Colorimetric detection of Cu2+ based on the formation of peptide–copper complexes on silver nanoparticle surfaces. RSC advances, 8(31), 17359-17367.
- Vasile, C., et al. (2021). A NOVEL COLORIMETRIC NAKED EYE DETECTION PROBE FOR M2+ AND M3+ IONS BASED ON A N,O-DONOR LIGAND: SYNTHESIS, CHARACTERIZATION AND CATALYTIC PROPERTIES. Revue Roumaine de Chimie, 66(1), 39-50.
- Palumbo, A., d'Ischia, M., & Prota, G. (1990). Autoxidation of 4-methylcatechol: a model for the study of the biosynthesis of copper amine oxidases quinonoid cofactor. Biochimica et Biophysica Acta (BBA)-Protein Structure and Molecular Enzymology, 1037(2), 223-228.
- Garcia-Blanco, F., Escribano, J., & Garcia-Canovas, F. (1997). Chemical and enzymatic oxidation of 4-methylcatechol in the presence and absence of L-serine. Spectrophotometric determination of intermediates. International journal of biochemistry & cell biology, 29(10), 1209-1218.
- Ali, R., et al. (2021). Recent Advances on Iron(III) Selective Fluorescent Probes with Possible Applications in Bioimaging. Molecules, 26(16), 4945.
- The Fluorescent Detection of Glucose and Lactic Acid Based on Fluorescent Iron Nanoclusters. (2024). MDPI.
- Fluorescence "Turn-off" Sensing of Iron (III)
- A New Fluorescent Sensor for the Determination of Iron(III) in Semi-Aqueous Solution. (2021).
- Colorimetric and Fluorescent Sensing of Copper Ions in Water through o-Phenylenediamine-Derived Carbon Dots. (2021). MDPI.
- Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects. (2022). PubMed Central.
- Critical overview on the application of sensors and biosensors for clinical analysis. (2017). PubMed Central.
- Analytical methodologies for sensing catechol-O-methyltransferase activity and their applic
- UiO-66 derivate as a fluorescent probe for Fe3+ detection. (2020). PubMed.
- Quantitative analysis of catechol and 4-methylc
- Process study of KI catalyzed synthesis of 4-methylcatechol dimethylacetate. (2013).
- Method for preparing 4-methyl catechol. (2014).
- 4-METHYLCATECHOL-O,O-DIACETIC ACID AldrichCPR. (n.d.). Sigma-Aldrich.
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Synthesis of 4-Methylcatechol-O,O-diacetic Acid: A Detailed Protocol and Application Note
Introduction
4-Methylcatechol-O,O-diacetic acid is a substituted phenoxyacetic acid derivative with significant potential in various scientific and industrial domains. Its structure, featuring a catechol core functionalized with two acetic acid moieties, imparts strong metal-chelating properties. This characteristic makes it a valuable compound for applications in analytical chemistry, biochemistry, and as a potential therapeutic agent. The synthesis of this molecule is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.
This comprehensive guide provides a detailed protocol for the synthesis of 4-Methylcatechol-O,O-diacetic acid, intended for researchers, scientists, and professionals in drug development. The protocol is divided into two main stages: the synthesis of the precursor, 4-methylcatechol, followed by its conversion to the final product via a Williamson ether synthesis. This document emphasizes the underlying chemical principles and provides practical insights to ensure a successful and reproducible synthesis.
Part 1: Synthesis of the Precursor, 4-Methylcatechol
The synthesis of 4-methylcatechol can be achieved through various routes, with the oxidation of p-cresol being a common and effective method. The following protocol is based on established procedures for the hydroxylation of phenols.[1]
Reaction Principle
The synthesis of 4-methylcatechol from p-cresol typically involves an electrophilic aromatic substitution reaction where a hydroxyl group is introduced onto the aromatic ring ortho to the existing hydroxyl group. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide, often in the presence of a catalyst.
Experimental Protocol: Synthesis of 4-Methylcatechol from p-Cresol
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser.
-
Reagent Addition: To the flask, add p-cresol and a suitable solvent.
-
Reaction Initiation: While stirring the solution, slowly add the oxidizing agent (e.g., a solution of hydrogen peroxide) dropwise from the dropping funnel. The reaction is often exothermic, and the temperature should be carefully monitored and controlled, typically maintained between 0°C and 10°C using an ice bath.
-
Reaction Progression: After the addition of the oxidizing agent is complete, continue to stir the reaction mixture at a controlled temperature for several hours to ensure the reaction goes to completion.
-
Work-up and Isolation:
-
Once the reaction is complete, the mixture is acidified with a dilute acid, such as hydrochloric acid.
-
The aqueous solution is then extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the product.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-methylcatechol.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography to obtain pure 4-methylcatechol.
Workflow for 4-Methylcatechol Synthesis
Caption: Workflow for the synthesis of 4-methylcatechol from p-cresol.
Part 2: Synthesis of 4-Methylcatechol-O,O-diacetic Acid via Williamson Ether Synthesis
The conversion of 4-methylcatechol to 4-Methylcatechol-O,O-diacetic acid is achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Reaction Principle: The Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an SN2 mechanism.[2][3] In this reaction, the hydroxyl groups of 4-methylcatechol are deprotonated by a strong base to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of an alkyl halide (in this case, chloroacetic acid), displacing the halide and forming the ether linkage. Due to the presence of two hydroxyl groups on the catechol ring, the reaction is performed with at least two equivalents of the base and the alkyl halide.
Caption: General mechanism of the Williamson ether synthesis for this protocol.
Experimental Protocol
This protocol is adapted from established methods for the synthesis of phenoxyacetic acids.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylcatechol in an appropriate solvent (e.g., water or a polar aprotic solvent like DMF or DMSO).
-
Base Addition: To the stirred solution, add at least two molar equivalents of a strong base, such as sodium hydroxide or potassium carbonate.[5][6] The addition of the base will deprotonate the phenolic hydroxyl groups to form the corresponding phenoxide.
-
Addition of Chloroacetic Acid: Slowly add at least two molar equivalents of chloroacetic acid to the reaction mixture.
-
Reaction under Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
If the reaction was performed in an organic solvent, it may be necessary to add water to dissolve the inorganic salts.
-
Carefully acidify the reaction mixture with a mineral acid (e.g., 6M HCl) to a pH of approximately 1-2.[5] This will protonate the carboxylate groups and precipitate the crude 4-Methylcatechol-O,O-diacetic acid.
-
Collect the solid precipitate by vacuum filtration and wash it with cold water to remove any remaining inorganic salts.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water. For higher purity, column chromatography can be employed. The use of activated carbon during recrystallization can help remove colored impurities.[7]
Quantitative Data Summary
| Parameter | Stage 1: 4-Methylcatechol Synthesis | Stage 2: Williamson Ether Synthesis |
| Starting Material | p-Cresol | 4-Methylcatechol |
| Key Reagents | Oxidizing Agent (e.g., H₂O₂) | Chloroacetic Acid, Base (e.g., NaOH) |
| Molar Ratio | (p-cresol : oxidizing agent) ~1:1.1 | (4-methylcatechol : base : chloroacetic acid) ~1:2.2:2.2 |
| Solvent | Water or organic solvent | Water, DMF, or DMSO |
| Reaction Temperature | 0-10°C | Reflux (typically 90-100°C in water)[5] |
| Reaction Time | 2-6 hours | 2-4 hours |
| Expected Yield | 60-80% | 70-90% |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the chemicals involved in this synthesis.
-
Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood to avoid inhalation of vapors and dust.
-
Chemical Hazards:
-
p-Cresol and 4-Methylcatechol: These are toxic and skin irritants.[8] Avoid contact with skin and eyes.
-
Chloroacetic Acid: This compound is corrosive and toxic.[9] It can cause severe skin burns and eye damage. Handle with extreme care.
-
Sodium Hydroxide: This is a corrosive base that can cause severe chemical burns.[5]
-
Organic Solvents: Many organic solvents are flammable and may be harmful if inhaled or absorbed through the skin.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The synthesis of 4-Methylcatechol-O,O-diacetic acid is a feasible two-stage process for a well-equipped organic chemistry laboratory. The successful synthesis of the 4-methylcatechol precursor followed by a carefully executed Williamson ether synthesis allows for the efficient production of the target molecule. Adherence to the detailed protocols and safety precautions outlined in this guide is crucial for obtaining a high yield of the pure product and ensuring a safe laboratory environment.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis: Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
- Google Patents. (2013). Method for synthesizing phenoxyacetic acid derivative. (CN103058855A).
- Google Patents. (2014). Method for preparing 4-methyl catechol. (CN104030893A).
-
Organic Syntheses. (n.d.). Creosol. Retrieved from [Link]
- Google Patents. (2013). Phenoxyacetic acid derivative synthesis method. (WO2013056488A1).
-
Carl ROTH. (n.d.). Safety Data Sheet: Chloroacetic acid. Retrieved from [Link]
-
Wikipedia. (2023, January 23). Williamson ether synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Retrieved from [Link]
-
MDPI. (2023, November 12). Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development. Retrieved from [Link]
- Google Patents. (2014). Preparation method of 4-methylcatechol. (CN103570507A).
-
ResearchGate. (2023, October 15). (PDF) Forming 4-Methylcatechol as the Dominant Bioavailable Metabolite of Intraruminal Rutin Inhibits p-Cresol Production in Dairy Cows. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
-
MetaSci. (n.d.). Safety Data Sheet 4-Methylcatechol. Retrieved from [Link]
- Google Patents. (2009). Synthesis of phenoxyacetic acid derivatives. (US20090247781A1).
-
ResearchGate. (2010, June). (PDF) Synthesis of New Sulphonamide Phenoxyacetic Derivatives. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-methylpyrocatechol. Retrieved from [Link]
-
Arkivoc. (n.d.). Unexpected course of a Williamson ether synthesis. Retrieved from [Link]
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- 9. carlroth.com [carlroth.com]
Application Notes & Protocols: 4-Methylcatechol-O,O-diacetic Acid in Biochemical Assays
Prepared by: Gemini, Senior Application Scientist
I. Introduction and Scientific Rationale
4-Methylcatechol-O,O-diacetic acid is an organic compound (CAS 5458-76-4) characterized by a 4-methylcatechol core functionalized with two acetic acid groups linked via ether bonds.[1] While its parent compound, 4-methylcatechol, is a known flavonoid metabolite with documented antiplatelet and neuroprotective activities, the diacetic acid derivative remains largely uncharacterized in biochemical literature.[2][3]
The defining structural feature of 4-Methylcatechol-O,O-diacetic acid is its potent metal-chelating capability. The catechol group itself can coordinate with metal ions, and this ability is significantly enhanced by the two flanking carboxylic acid groups.[2][4] This structure is analogous to well-established chelators like BAPTA, which is widely used to control intracellular calcium concentrations.[5] This guide provides detailed protocols for leveraging the chelation properties of 4-Methylcatechol-O,O-diacetic acid in three distinct, high-value research applications: as an inhibitor of metalloenzymes, as an antioxidant in metal-catalyzed reactions, and as a modulator of intracellular calcium signaling.
II. Physicochemical Properties & Handling
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₆ | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
| Storage | Store at <15°C in a cool, dark place under inert gas. The compound is sensitive to light and air.[6] | |
| Safety | Causes skin and serious eye irritation. Avoid breathing dust.[6] Handle with appropriate personal protective equipment. |
Application I: Inhibition of Matrix Metalloproteinases (MMPs)
A. Principle & Justification
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for extracellular matrix remodeling. Their dysregulation is implicated in diseases like cancer and arthritis. A primary strategy for inhibiting MMPs involves chelating the catalytic Zn²⁺ ion in their active site.[7][8] The structural arrangement of catechol and dual carboxyl groups in 4-Methylcatechol-O,O-diacetic acid makes it a prime candidate for potent zinc chelation, thereby acting as an effective MMP inhibitor.[9][10] This protocol describes a fluorogenic assay to determine the inhibitory potential and calculate the IC₅₀ of the compound against a representative MMP, such as MMP-2.
B. Visualized Workflow: MMP Inhibition Assay
Caption: Principle of the competitive ferrozine-based iron chelation assay.
C. Detailed Protocol: Fe²⁺ Chelation Assay
1. Materials & Reagents:
-
Test Compound: 10 mM stock of 4-Methylcatechol-O,O-diacetic acid in methanol or water.
-
Iron Solution: 2 mM Ferrous chloride (FeCl₂) in deionized water (prepare fresh).
-
Indicator Solution: 5 mM Ferrozine in deionized water (prepare fresh).
-
Positive Control: 10 mM EDTA in deionized water.
-
Instrumentation: UV-Vis spectrophotometer or microplate reader.
2. Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test compound and EDTA in methanol or water (e.g., 0.1 to 2 mg/mL).
-
Reaction Setup (in microcentrifuge tubes or 96-well plate):
-
To 1 mL of each compound dilution, add 20 µL of 2 mM FeCl₂.
-
For the control (uninhibited reaction), use 1 mL of the solvent (methanol or water) instead of the compound solution.
-
-
Incubation: Vortex the mixtures and let them stand at room temperature for 5 minutes.
-
Reaction Initiation: Initiate the colorimetric reaction by adding 40 µL of 5 mM ferrozine to each tube.
-
Final Incubation: Vortex again and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of each solution at 562 nm. [11][12]Use a blank containing all reagents except ferrozine.
3. Data Analysis & Validation:
-
Calculate Chelation Percentage: % Chelation = 100 * (1 - (Abs_Sample / Abs_Control))
-
Determine EC₅₀: Plot the chelation percentage against the compound concentration to determine the EC₅₀ (the concentration that chelates 50% of the Fe²⁺ ions).
-
Self-Validation: The positive control, EDTA, is a powerful iron chelator and should exhibit a very low EC₅₀ value, confirming the validity of the assay setup.
Application III: Modulation of Intracellular Calcium (Ca²⁺) Signaling
A. Principle & Justification
The diacetic acid motif is a hallmark of potent calcium chelators like BAPTA. [5]This suggests 4-Methylcatechol-O,O-diacetic acid may function as an intracellular Ca²⁺ buffer or chelator. To test this hypothesis, we can load cells with a ratiometric calcium indicator dye, Fura-2 AM, and measure changes in intracellular Ca²⁺ concentration following a stimulus in the presence and absence of the test compound. Fura-2 AM is cell-permeant and is cleaved by intracellular esterases to the active, Ca²⁺-sensitive form, Fura-2. [13][14]A reduction in the stimulus-induced Ca²⁺ peak would indicate the compound is effectively chelating intracellular calcium.
B. Detailed Protocol: Fura-2 Based Intracellular Ca²⁺ Measurement
1. Materials & Reagents:
-
Cell Line: A suitable cell line that shows a robust calcium response to a known agonist (e.g., HEK293 cells, astrocytes).
-
Indicator Dye: Fura-2 AM (acetoxymethyl ester).
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Test Compound: 4-Methylcatechol-O,O-diacetic acid (cell-permeant ester form if available, or assess the free acid).
-
Agonist: A known agonist to induce Ca²⁺ release (e.g., ATP, carbachol, or ionomycin).
-
Instrumentation: Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at ~340 nm and ~380 nm, emission at ~510 nm).
2. Step-by-Step Methodology:
-
Cell Culture: Seed cells onto glass-bottom dishes or black-walled, clear-bottom 96-well plates and grow to ~90% confluency. [15]2. Compound Pre-incubation (optional): To test for buffering capacity, incubate a subset of cells with varying concentrations of 4-Methylcatechol-O,O-diacetic acid for 30-60 minutes prior to dye loading.
-
Fura-2 AM Loading:
-
Prepare a 2-5 µM Fura-2 AM loading solution in HBSS.
-
Wash cells once with HBSS.
-
Add the Fura-2 AM solution to the cells and incubate for 30-45 minutes at 37°C in the dark. [14][16]4. De-esterification: Wash the cells twice with HBSS to remove extracellular dye. Incubate in fresh HBSS for another 30 minutes to allow for complete de-esterification of the dye by cellular esterases.
-
-
Baseline Measurement: Place the plate/dish in the fluorescence reader. Measure the ratio of fluorescence intensity (F340/F380) for a baseline period (e.g., 60 seconds).
-
Stimulation and Measurement:
-
Add the agonist to induce an intracellular Ca²⁺ increase.
-
Immediately continue recording the F340/F380 ratio for several minutes to capture the peak response and subsequent return to baseline.
-
3. Data Analysis & Validation:
-
Data Representation: The primary data is the ratio of fluorescence emission at 510 nm when excited at 340 nm versus 380 nm. Plot this ratio over time.
-
Interpretation:
-
A decrease in the peak height of the agonist-induced Ca²⁺ transient in cells pre-treated with 4-Methylcatechol-O,O-diacetic acid compared to control cells would indicate intracellular Ca²⁺ chelation.
-
The rate of decay of the calcium signal back to baseline may also be affected.
-
-
Self-Validation:
-
Control (untreated) cells must show a robust and reproducible Ca²⁺ peak upon agonist stimulation.
-
A positive control using a known cell-permeant calcium chelator like BAPTA-AM should demonstrate significant blunting of the calcium signal, validating the experimental approach.
-
IV. References
-
Kubínová, R., et al. (2022). The Antiplatelet Effect of 4-Methylcatechol in a Real Population Sample and Determination of the Mechanism of Action. Nutrients, 14(22), 4798. [Link]
-
García-Cánovas, F., et al. (1987). Chemical and enzymatic oxidation of 4-methylcatechol in the presence and absence of L-serine. Spectrophotometric determination of intermediates. Biochimica et Biophysica Acta, 914(2), 190-197. [Link]
-
Mohan, S. K., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 27(2), 403. [Link]
-
Bibi, Y., et al. (2014). Iron (FeII) Chelation, Ferric Reducing Antioxidant Power, and Immune Modulating Potential of Arisaema jacquemontii (Himalayan Cobra Lily). BioMed Research International, 2014, 602765. [Link]
-
Cohen, S. M. (2012). Chelator Fragment Libraries for Targeting Metalloproteinases. ACS Medicinal Chemistry Letters, 3(4), 288-292. [Link]
-
Cohen, S. M., et al. (2011). Identifying chelators for metalloprotein inhibitors using a fragment-based approach. Journal of Medicinal Chemistry, 54(4), 933-942. [Link]
-
Yorek, M. A., et al. (1996). The therapeutic effects of 4-methylcatechol, a stimulator of endogenous nerve growth factor synthesis, on experimental diabetic neuropathy in rats. Diabetes, 45(3), 306-312. [Link]
-
Burgos, M., et al. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 7(14), e2392. [Link]
-
Adebayo, O. S., et al. (2019). Antioxidant and free radical scavenging activity of iron chelators. Journal of Taibah University for Science, 13(1), 845-852. [Link]
-
Kubínová, R., et al. (2019). 4-Methylcatechol, a Flavonoid Metabolite with Potent Antiplatelet Effects. Molecular Nutrition & Food Research, 63(15), e1900261. [Link]
-
Choi, M. L. (2022). Live-cell imaging; Calcium imaging with Fura-2. protocols.io. [Link]
-
Laronha, H., & Caldeira, J. (2020). Challenges in Matrix Metalloproteinases Inhibition. International Journal of Molecular Sciences, 21(16), 5695. [Link]
-
Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM Protocol. Retrieved January 27, 2026, from [Link]
-
Butt, G., & Sultan, S. (2015). Ferrous ion-chelating Assay for analysis of antioxidant potential of Sargassum sp and Iyengaria sp. Professional Medical Journal, 22(1), 119-122. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 452-86-8, 4-Methylcatechol. PubChem. Retrieved January 27, 2026, from [Link]
-
Rosales-Mendoza, S., et al. (2021). Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. RSC Advances, 11(32), 19635-19645. [Link]
-
Patsnap. (2025). What are the new molecules for MMP1 inhibitors?. Patsnap Synapse. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 5458-76-4, 4-Methylcatechol-O,O-diacetic acid. PubChem. Retrieved January 27, 2026, from [Link]
-
Ferreira, L. G., et al. (2018). Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. Molecules, 23(11), 2933. [Link]
-
National Center for Health Statistics. (2021). Total Calcium - Laboratory Procedure Manual. Centers for Disease Control and Prevention. [Link]
-
Dinis, T. C., et al. (1994). The in vitro and in vivo antioxidant activity of flavonoids. Phytotherapy Research, 8(7), 389-394. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. wwwn.cdc.gov [wwwn.cdc.gov]
- 7. Challenges in Matrix Metalloproteinases Inhibition | MDPI [mdpi.com]
- 8. What are the new molecules for MMP1 inhibitors? [synapse.patsnap.com]
- 9. Chelator Fragment Libraries for Targeting Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying chelators for metalloprotein inhibitors using a fragment-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pjmhsonline.com [pjmhsonline.com]
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- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
Application Notes and Protocols for the Chelation of Metal Ions by 4-Methylcatechol-O,O-diacetic Acid
Introduction: The Significance of 4-Methylcatechol-O,O-diacetic Acid in Chelation Chemistry
The intricate dance between metal ions and organic ligands is a cornerstone of numerous biological processes and therapeutic interventions. Among the vast array of chelating agents, catechol derivatives have garnered significant attention due to their potent and versatile metal-binding capabilities.[1] 4-Methylcatechol-O,O-diacetic acid, a synthetic catechol derivative, is a bifunctional molecule of particular interest. Its catechol moiety provides a robust bidentate binding site for a wide range of metal ions, while the two carboxylic acid groups enhance its aqueous solubility and introduce additional coordination points, thereby increasing the stability of the resulting metal complexes. This unique structural arrangement makes 4-Methylcatechol-O,O-diacetic acid a compelling candidate for applications in drug development, particularly in the design of agents for metal detoxification, as antioxidants, and as components of targeted drug delivery systems.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for studying the chelation properties of 4-Methylcatechol-O,O-diacetic acid. We will delve into a detailed, field-proven protocol for its synthesis, followed by robust methodologies for characterizing its metal-binding stoichiometry and stability constants. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot these protocols for their specific applications.
Part 1: Synthesis of 4-Methylcatechol-O,O-diacetic Acid
The synthesis of 4-Methylcatechol-O,O-diacetic acid is achieved through a Williamson ether synthesis, a reliable and well-established method for forming ethers.[3][4][5][6][7] This reaction involves the deprotonation of the hydroxyl groups of 4-methylcatechol to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with a haloacetic acid derivative.
Synthesis of the Precursor: 4-Methylcatechol
Several methods for the synthesis of 4-methylcatechol have been reported.[8][9] A common approach involves the demethylation of 2-methoxy-4-methylphenol.[8]
Williamson Ether Synthesis Protocol
This protocol details the synthesis of 4-Methylcatechol-O,O-diacetic acid from 4-methylcatechol and chloroacetic acid.
Materials and Equipment:
-
4-methylcatechol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Step-by-Step Protocol:
-
Deprotonation of 4-Methylcatechol: In a round-bottom flask, dissolve 1.0 equivalent of 4-methylcatechol in a suitable solvent such as ethanol.
-
Add a solution of 2.2 equivalents of sodium hydroxide in water dropwise to the stirring solution at room temperature. The formation of the disodium salt of 4-methylcatechol should result in a clear solution.
-
Nucleophilic Substitution: To the solution of the deprotonated 4-methylcatechol, add 2.2 equivalents of chloroacetic acid.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Acidification: Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2. This will protonate the carboxylic acid groups and precipitate the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether.
-
Washing: Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any unreacted chloroacetic acid.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Characterization of 4-Methylcatechol-O,O-diacetic Acid:
The identity and purity of the synthesized 4-Methylcatechol-O,O-diacetic acid should be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: To confirm the presence of the aromatic protons, the methyl group protons, and the methylene protons of the acetic acid moieties.
-
¹³C NMR Spectroscopy: To identify all the unique carbon atoms in the molecule.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the synthesized product.
Part 2: Chelation Experimental Protocols
The investigation of the chelation properties of 4-Methylcatechol-O,O-diacetic acid involves determining the stoichiometry of the metal-ligand complex and its stability constant.
Determination of Metal-Ligand Stoichiometry by Job's Plot (Method of Continuous Variations)
Job's plot is a spectrophotometric method used to determine the stoichiometry of a binding event between a metal ion and a ligand in solution.[10] The method involves preparing a series of solutions where the mole fractions of the metal and ligand are varied while keeping the total molar concentration constant.
Materials and Equipment:
-
Stock solution of 4-Methylcatechol-O,O-diacetic acid of known concentration.
-
Stock solution of the metal salt (e.g., FeCl₃, CuSO₄) of known concentration.
-
Buffer solution to maintain a constant pH.
-
UV-Vis spectrophotometer.
-
Cuvettes.
-
Volumetric flasks and pipettes.
Step-by-Step Protocol:
-
Preparation of Solutions: Prepare a series of solutions in volumetric flasks with a constant total concentration of the metal ion (M) and the ligand (L), but with varying mole fractions of each. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.
-
pH Control: Add a suitable buffer to each solution to maintain a constant pH throughout the experiment. The choice of buffer and pH will depend on the specific metal-ligand system being studied.
-
Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex. This wavelength can be determined by scanning the spectrum of a solution containing the metal and ligand.
-
Data Analysis: Plot the absorbance as a function of the mole fraction of the ligand. The mole fraction at which the absorbance is maximal corresponds to the stoichiometry of the complex.
Data Presentation:
| Mole Fraction of Ligand | Absorbance at λ_max |
| 0.0 | |
| 0.1 | |
| 0.2 | |
| 0.3 | |
| 0.4 | |
| 0.5 | |
| 0.6 | |
| 0.7 | |
| 0.8 | |
| 0.9 | |
| 1.0 |
Note: The table should be filled with the experimentally obtained absorbance values.
Diagram of Job's Plot Workflow
Caption: Workflow for determining metal-ligand stoichiometry using Job's Plot.
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution.[11][12][13][14] The method involves monitoring the change in pH of a solution containing the ligand and the metal ion upon the addition of a strong base.
Materials and Equipment:
-
Potentiometer with a glass electrode and a reference electrode.
-
Autotitrator or a precision burette.
-
Thermostated reaction vessel.
-
Nitrogen or argon gas supply.
-
Standardized solution of a strong base (e.g., NaOH).
-
Standardized solution of a strong acid (e.g., HCl).
-
Solution of 4-Methylcatechol-O,O-diacetic acid of known concentration.
-
Solution of the metal salt of known concentration.
-
Inert salt solution (e.g., KCl or KNO₃) to maintain constant ionic strength.
Step-by-Step Protocol:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Ligand Protonation Constants: Perform a titration of a solution of 4-Methylcatechol-O,O-diacetic acid with a standardized strong base in the absence of the metal ion to determine its protonation constants.
-
Metal-Ligand Stability Constants: Perform a second titration of a solution containing both 4-Methylcatechol-O,O-diacetic acid and the metal ion with the same standardized strong base.
-
Data Acquisition: Record the pH of the solution after each addition of the base.
-
Data Analysis: The titration data are analyzed using specialized software that fits the experimental data to a model that includes the protonation of the ligand and the formation of various metal-ligand species. This analysis yields the stability constants of the metal complexes.
Data Presentation:
| Metal Ion | Log β₁₁₀ | Log β₁₂₀ |
| Fe³⁺ | ||
| Cu²⁺ | ||
| Zn²⁺ |
Note: β_pqr represents the overall stability constant for the complex M_pL_qH_r. The table should be populated with values obtained from the analysis of the potentiometric titration data.
Diagram of Chelation Mechanism
Sources
- 1. Synthesis, spectroscopy, and binding constants of ketocatechol-containing iminodiacetic acid and its Fe(III), Cu(II), and Zn(II) complexes and reaction of Cu(II) complex with H₂O₂ in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. CN103864578A - Synthesis method of 4-methylcatechol - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. scispace.com [scispace.com]
- 11. cost-nectar.eu [cost-nectar.eu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. hakon-art.com [hakon-art.com]
Application Notes and Protocols for Sensor Development using 4-Methylcatechol-O,O-diacetic Acid
Introduction: Leveraging the Unique Chemistry of 4-Methylcatechol-O,O-diacetic Acid for Advanced Sensing Platforms
4-Methylcatechol-O,O-diacetic acid is a versatile organic molecule poised for significant contributions to the field of chemical and biological sensing. Its unique structure, featuring a catechol core flanked by two carboxylic acid moieties, provides a powerful combination of functionalities for the development of highly selective and sensitive sensors. The catechol group is well-known for its ability to chelate a wide range of metal ions and its reversible electrochemical activity, forming the basis for both colorimetric and electrochemical detection methods. The terminal carboxylic acid groups offer a convenient handle for covalent immobilization onto various sensor substrates, ensuring the development of robust and reusable sensing platforms.
This comprehensive guide provides detailed protocols and technical insights for the synthesis of 4-Methylcatechol-O,O-diacetic acid and its application in the fabrication of electrochemical and fluorescent sensors. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to harness the potential of this remarkable molecule for their specific sensing needs.
Part 1: Synthesis of 4-Methylcatechol-O,O-diacetic Acid
The synthesis of 4-Methylcatechol-O,O-diacetic acid is achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers.[1][2] This two-step process involves the deprotonation of 4-methylcatechol to form a nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an α-halo acid.
Protocol 1: Synthesis of 4-Methylcatechol-O,O-diacetic Acid
Materials:
-
4-Methylcatechol
-
Sodium hydroxide (NaOH)
-
Chloroacetic acid
-
Diethyl ether
-
Hydrochloric acid (HCl), 6M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
-
pH paper
Procedure:
-
Deprotonation of 4-Methylcatechol:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-methylcatechol in deionized water.
-
While stirring, slowly add 2.2 equivalents of sodium hydroxide. The dissolution of NaOH is exothermic, so the addition should be done carefully.
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation, forming the disodium salt of 4-methylcatechol.
-
-
Williamson Ether Synthesis:
-
To the solution from step 1, add 2.5 equivalents of chloroacetic acid.
-
Attach a reflux condenser and heat the reaction mixture to 90-100°C in a water bath for 2-3 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography.
-
-
Work-up and Purification:
-
After cooling to room temperature, acidify the reaction mixture to a pH of approximately 2 with 6M HCl, which will precipitate the crude 4-Methylcatechol-O,O-diacetic acid.[3]
-
Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any unreacted chloroacetic acid. Caution: This will generate CO2 gas; vent the separatory funnel frequently.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Methylcatechol-O,O-diacetic acid.
-
Part 2: Development of Electrochemical Sensors
The electrochemical activity of the catechol moiety makes 4-Methylcatechol-O,O-diacetic acid an excellent candidate for the development of electrochemical sensors. The core principle involves the oxidation of the catechol to a quinone, a reversible process that generates a measurable electrical signal. The presence of analytes, such as metal ions that chelate to the catechol, can modulate this electrochemical behavior, providing a basis for detection.
Protocol 2: Fabrication of a 4-Methylcatechol-O,O-diacetic Acid-Modified Gold Electrode
This protocol describes the immobilization of 4-Methylcatechol-O,O-diacetic acid onto a gold electrode surface via the formation of a self-assembled monolayer (SAM). The carboxylic acid groups will form a stable covalent bond with the gold surface.[4][5]
Materials:
-
Bare gold electrode (e.g., gold disk electrode or screen-printed electrode)
-
4-Methylcatechol-O,O-diacetic acid
-
Ethanol, 200 proof
-
Deionized water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Nitrogen gas
-
Electrochemical workstation (potentiostat/galvanostat)
-
Three-electrode cell (working, reference, and counter electrodes)
Procedure:
-
Gold Electrode Cleaning:
-
Thoroughly clean the gold electrode by sonicating in ethanol and deionized water for 10 minutes each.
-
For a more rigorous cleaning, immerse the electrode in Piranha solution for 1-2 minutes, followed by copious rinsing with deionized water and drying under a stream of nitrogen.
-
-
Formation of the Self-Assembled Monolayer:
-
Prepare a 1-10 mM solution of 4-Methylcatechol-O,O-diacetic acid in ethanol.
-
Immerse the clean, dry gold electrode in the thiol solution for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation. To minimize oxidation, the container can be purged with nitrogen before sealing.
-
-
Post-Immobilization Cleaning:
-
After incubation, remove the electrode from the solution and rinse thoroughly with ethanol to remove any physisorbed molecules.
-
Dry the modified electrode under a gentle stream of nitrogen. The electrode is now ready for electrochemical characterization and sensing experiments.
-
Electrochemical Characterization and Sensing Protocol
Instrumentation:
-
An electrochemical workstation equipped with software for cyclic voltammetry (CV) and differential pulse voltammetry (DPV) or square wave voltammetry (SWV).
-
A three-electrode cell containing the modified gold working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
Procedure:
-
Electrochemical Characterization:
-
Record the cyclic voltammogram of the modified electrode in a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) to observe the characteristic redox peaks of the catechol/quinone couple.
-
Investigate the effect of scan rate on the peak currents to understand the electron transfer kinetics.
-
-
Analyte Detection (e.g., Metal Ions):
-
Prepare a series of standard solutions of the target analyte (e.g., Fe³⁺, Cu²⁺) in the buffer solution.
-
Record the CV or DPV/SWV response of the modified electrode in the buffer solution alone (blank).
-
Sequentially add increasing concentrations of the analyte to the electrochemical cell and record the electrochemical response after each addition.
-
The binding of the metal ion to the catechol moiety will typically cause a shift in the peak potential and/or a change in the peak current.
-
Plot the change in the electrochemical signal (e.g., peak current) as a function of analyte concentration to generate a calibration curve.
-
Data Presentation: Performance of Catechol-Based Electrochemical Sensors
| Sensor Platform | Analyte | Linear Range | Limit of Detection (LOD) | Reference |
| Laccase/Cysteine/Gold SPE | Catechol | 0.02 – 2.4 mM | 1.2 µM | [6] |
| Carbon Nanotube Paste Electrode | Catechol | 20–800 µM | 0.24 µM | [6] |
| Ti₃C₂ Nanosheets | Catechol & Hydroquinone | Not Specified | Not Specified | [7] |
| Copper Nanoclusters | Fe³⁺ | 0.4-20.0 μM | 0.14 µM | [8] |
| Copper Nanoclusters | Fe²⁺ | 0.01-0.4 μM | 0.008 µM | [8] |
Part 3: Development of Fluorescent Sensors
The chelation of certain metal ions by the catechol group of 4-Methylcatechol-O,O-diacetic acid can lead to a change in the fluorescence properties of a system. This can be exploited to develop "turn-off" or "turn-on" fluorescent sensors. For instance, the binding of a paramagnetic metal ion like Fe³⁺ can quench the fluorescence of a nearby fluorophore.[9][10][11]
Protocol 3: "Turn-Off" Fluorescent Sensing of Ferric Ions (Fe³⁺)
This protocol outlines a general procedure for a fluorescent sensing application where 4-Methylcatechol-O,O-diacetic acid acts as the recognition element and a fluorescent reporter is used to signal the binding event.
Materials:
-
4-Methylcatechol-O,O-diacetic acid
-
A suitable fluorophore (e.g., a quantum dot or a fluorescent dye that does not strongly interact with Fe³⁺ on its own)
-
Ferric chloride (FeCl₃) or another soluble Fe³⁺ salt
-
Buffer solution (e.g., HEPES or acetate buffer, pH adjusted to a range where Fe³⁺ is soluble and the catechol is in a suitable protonation state)
-
Fluorometer
Procedure:
-
Preparation of Sensing Solution:
-
Prepare a stock solution of 4-Methylcatechol-O,O-diacetic acid and the chosen fluorophore in the buffer solution. The optimal concentrations will need to be determined empirically.
-
-
Fluorescence Measurements:
-
Transfer an aliquot of the sensing solution to a cuvette and measure the initial fluorescence intensity (F₀) at the appropriate excitation and emission wavelengths for the fluorophore.
-
Prepare a series of Fe³⁺ standard solutions in the same buffer.
-
Sequentially add small volumes of the Fe³⁺ standards to the cuvette, mix well, and record the fluorescence intensity (F) after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity (F) or the quenching efficiency ((F₀-F)/F₀) as a function of the Fe³⁺ concentration.
-
The resulting calibration curve can be used to determine the concentration of Fe³⁺ in unknown samples.
-
Part 4: Visualizations and Mechanistic Insights
Chemical Structure of 4-Methylcatechol-O,O-diacetic Acid
Caption: Workflow for electrochemical sensor fabrication and analysis.
Proposed Sensing Mechanism for Metal Ion Detection
Caption: Chelation-based sensing mechanism for metal ion detection.
References
-
Electroanalytical determination of catechol by a biosensor based on laccase from Aspergillus oryzae immobilized on gold screen-printed electrodes. (2018). ResearchGate. [Link]
-
Detection of Ferric Ions and Catecholamine Neurotransmitters via Highly Fluorescent Heteroatom Co-Doped Carbon Dots. (2020). MDPI. [Link]
-
Catechol detection based on a two-dimensional copper-based metal-organic framework with high polyphenol oxidase activity. (2020). ResearchGate. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Immobilization Techniques for Aptamers on Gold Electrodes for the Electrochemical Detection of Proteins: A Review. (2020). PMC. [Link]
-
Laccase immobilization on the electrode surface to design a biosensor for the detection of phenolic compound such as catechol. (2015). ResearchGate. [Link]
-
Self-assembled monolayers (SAMs) of carboxylic acids: an overview. CiteSeerX. [Link]
-
Detection of Ferric Ions and Catecholamine Neurotransmitters via Highly Fluorescent Heteroatom Co-Doped Carbon Dots. (2020). PubMed. [Link]
-
The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]
-
Self-Assembled Monolayers on Gold Generated from Aliphatic Dithiocarboxylic Acids. (1998). ACS Publications. [Link]
-
Chemosensors, Volume 10, Issue 11 (November 2022). MDPI. [Link]
-
Enzyme Immobilization on Gold Nanoparticles for Electrochemical Glucose Biosensors. (2021). MDPI. [Link]
-
11.8: Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Williamson Ether Synthesis. YouTube. [Link]
-
Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. Diva-portal.org. [Link]
-
Self-Assembled Monolayer Coatings on Gold and Silica Surfaces for Antifouling Applications: A Review. (2018). MDPI. [Link]
-
Fluorescent Sensing of Ferric Ions Based on Emissive Carbon Dots. (2025). PubMed. [Link]
-
Immobilization Techniques for Aptamers on Gold Electrodes for the Electrochemical Detection of Proteins: A Review. (2020). PubMed. [Link]
-
Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. (2022). MDPI. [Link]
-
Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
-
Difunctional fluorescent probes for iron and hydrogen sulfide detection based on diphenyl derivative. (2023). ResearchGate. [Link]
-
Nanomaterials-Based Electrochemical Sensors for Heavy Metal Ions Detection. (2021). Atlantis Press. [Link]
-
Discriminating detection of dissolved ferrous and ferric ions using copper nanocluster-based fluorescent probe. (2021). PubMed. [Link]
-
Metal chelating reaction mechanism. ResearchGate. [Link]
-
Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022). MDPI. [Link]
-
Chelation in Metal Intoxication. (2011). PMC. [Link]
-
Current Medicinal Chemistry, 2010, 17, 3658-3672. CONICET. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. Immobilization Techniques for Aptamers on Gold Electrodes for the Electrochemical Detection of Proteins: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discriminating detection of dissolved ferrous and ferric ions using copper nanocluster-based fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Detection of Ferric Ions and Catecholamine Neurotransmitters via Highly Fluorescent Heteroatom Co-Doped Carbon Dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescent Sensing of Ferric Ions Based on Emissive Carbon Dots - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Methylcatechol-O,O-diacetic acid
Welcome to the technical support center for the synthesis of 4-Methylcatechol-O,O-diacetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the causality behind key experimental choices.
Core Synthesis Overview: The Williamson Ether Synthesis
The synthesis of 4-Methylcatechol-O,O-diacetic acid is fundamentally a double Williamson ether synthesis . This classic reaction involves the deprotonation of the two phenolic hydroxyl groups on 4-methylcatechol by a base to form a more nucleophilic phenoxide intermediate. This intermediate then undergoes two sequential nucleophilic substitution (SN2) reactions with a haloacetic acid, such as chloroacetic or bromoacetic acid, to form the final di-ether product.
Understanding the mechanism is critical for troubleshooting, as success hinges on balancing the reactivity of the phenoxide, the electrophilicity of the haloacetic acid, and the prevention of side reactions.
Caption: Overall reaction pathway for the synthesis.
Baseline Experimental Protocol
This protocol provides a standard starting point. Optimization will likely be required based on your specific laboratory conditions and purity requirements.
Materials:
-
4-Methylcatechol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Chloroacetic Acid (or Bromoacetic Acid)
-
Acetone (or DMF), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
-
Inert Atmosphere: Purge the entire system with an inert gas (N₂ or Ar) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction. This is critical to prevent oxidation of the catechol.
-
Reagent Addition:
-
To the flask, add 4-methylcatechol (1.0 eq.).
-
Add anhydrous acetone to dissolve the starting material (approx. 10-15 mL per gram of catechol).
-
Add finely ground, anhydrous potassium carbonate (2.2 - 2.5 eq.). Stir the suspension vigorously.
-
-
Alkylation:
-
In a separate beaker, dissolve chloroacetic acid (2.2 eq.) in a minimal amount of anhydrous acetone.
-
Add this solution to the reaction flask dropwise over 30 minutes at room temperature. An exotherm may be observed.
-
-
Reaction:
-
Heat the mixture to a gentle reflux (for acetone, ~56°C).
-
Maintain reflux for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC by observing the disappearance of the 4-methylcatechol spot.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the salts with a small amount of fresh acetone.
-
Combine the filtrate and evaporate the acetone under reduced pressure.
-
-
Acidification & Precipitation:
-
Redissolve the resulting residue in a minimal amount of warm water.
-
Cool the aqueous solution in an ice bath and slowly add concentrated HCl dropwise with stirring until the pH is ~1-2.
-
The product, 4-Methylcatechol-O,O-diacetic acid, should precipitate as a solid.
-
-
Isolation & Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove any remaining salts.
-
Dry the product under vacuum. For higher purity, recrystallization from a water/ethanol mixture may be performed.
-
Troubleshooting Guide
This section addresses common problems in a direct question-and-answer format.
Q: My final yield is consistently low (<50%). What are the most likely causes?
A: Low yield is the most common issue and typically points to one of three areas: incomplete reaction, side reactions, or mechanical loss.
-
Incomplete Reaction:
-
Cause: Insufficient base, poor quality base (hydrated), or insufficient reaction time/temperature. The deprotonation of the second hydroxyl group is slower than the first, and if not fully deprotonated, the reaction will stall at the mono-substituted stage.
-
Solution: Ensure you are using at least 2.2 equivalents of a strong, anhydrous base. Finely grinding the base (like K₂CO₃) increases its surface area and reactivity. Consider extending the reflux time or switching to a higher boiling point solvent like DMF to increase the reaction temperature.
-
-
Side Reactions (Oxidation):
-
Cause: Catechols are highly susceptible to oxidation under basic conditions, especially in the presence of air. This leads to the formation of dark, polymeric quinone-type impurities, which reduces the amount of starting material available for the desired reaction.
-
Solution: A robust inert atmosphere is non-negotiable. Degas your solvent before use and maintain a positive pressure of nitrogen or argon from start to finish.
-
-
Workup Losses:
-
Cause: The product has some solubility in water. During the precipitation and washing steps, a significant amount of product can be lost if excessive or warm water is used.
-
Solution: Ensure the solution is thoroughly chilled in an ice bath before and during acidification. Use ice-cold water for washing the final product on the filter, and use only the minimum amount necessary.
-
Q: My NMR analysis shows a significant amount of a mono-substituted byproduct. How can I favor di-substitution?
A: The formation of the mono-O-acetic acid intermediate is expected, but its presence in the final product indicates the second alkylation step is inefficient.
-
Causality: The mono-anion is less nucleophilic than the initial di-anion, making the second substitution slower. The reaction can stall here if conditions are not optimal.
-
Solutions:
-
Stoichiometry: Double-check that you are using a slight excess of both the base and the haloacetic acid (e.g., 2.2 eq. of each). This ensures there is enough reagent to drive the second reaction to completion.
-
Reaction Time & Temperature: The second alkylation requires more energy. Increase the reflux time significantly (e.g., 18-24 hours) or, as mentioned, switch to a higher-boiling solvent like DMF or acetonitrile.
-
Base Strength: A stronger base like Sodium Hydroxide (NaOH) in a suitable solvent can more effectively generate the dianion, promoting the second substitution. See the FAQ section for a comparison of bases.
-
Q: My reaction mixture turns dark brown or black shortly after adding the base. What is happening and how can I prevent it?
A: This is a classic sign of catechol oxidation.
-
Causality: The phenoxide anion generated by the base is extremely sensitive to atmospheric oxygen, which oxidizes it to a highly colored ortho-quinone. This quinone can then polymerize, creating intractable tars that reduce yield and complicate purification.
-
Prevention:
-
Inert Atmosphere: This is the most critical factor. Purge the vessel and solvent thoroughly with N₂ or Ar before adding the base.
-
Reagent Purity: Use high-purity 4-methylcatechol. Impurities can sometimes catalyze oxidation.
-
Antioxidants (Optional): In particularly stubborn cases, a small amount of a reducing agent like sodium sulfite (Na₂SO₃) or sodium dithionite (Na₂S₂O₄) can be added at the beginning to scavenge trace oxygen.[1]
-
Q: The reaction seems to stall and does not go to completion even after extended reflux. What can I try?
A: If the reaction stalls, the issue is likely the reactivity of your electrophile (the haloacetic acid).
-
Causality: The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl. Chloroacetic acid is the least reactive (though often the cheapest).
-
Solutions:
-
Switch to Bromoacetic Acid: Bromoacetic acid is significantly more reactive than chloroacetic acid and will often drive the reaction to completion under the same conditions.
-
Use a Catalyst (Finkelstein Reaction): Add a catalytic amount (0.1 eq.) of Potassium Iodide (KI). The iodide ion will react with chloro- or bromoacetic acid in situ to generate the highly reactive iodoacetic acid, which dramatically accelerates the SN2 reaction. This is a highly effective and common strategy for improving Williamson ether syntheses.[2]
-
Caption: A troubleshooting decision tree for common synthesis issues.
Optimization & Advanced FAQs
Q: What is the best choice of base for this reaction?
A: The choice of base is a trade-off between reactivity, safety, and experimental convenience.
| Base | Type | Strength (pKa of conj. acid) | Pros | Cons |
| K₂CO₃ | Weak Base | ~10.3 | Inexpensive, safe, easy to handle, effective in polar aprotic solvents. | Can be slow, must be anhydrous and finely ground for best results. |
| NaOH/KOH | Strong Base | ~15.7 | Stronger than K₂CO₃, can accelerate the reaction. | Highly hygroscopic, can introduce water which may hydrolyze the halo-acid. Can promote side reactions if not controlled. |
| NaH | Strong Base | ~36 | Very powerful, ensures complete deprotonation. | Requires strictly anhydrous solvent (e.g., THF, DMF). Reacts violently with water. Flammable solid, requires careful handling. |
Recommendation: Start with anhydrous potassium carbonate. It is often sufficient and is the safest option. If yields are still low after optimizing other parameters, consider switching to sodium hydroxide in a carefully dried solvent. Sodium hydride should be reserved for advanced users under strictly controlled anhydrous conditions.[3]
Q: Which alkylating agent is recommended: Chloro-, Bromo-, or Iodoacetic acid?
A: The choice depends on the desired reactivity versus cost.
-
Chloroacetic Acid: Cheapest and most common starting point, but the least reactive. Often requires a catalyst like KI or more forcing conditions.
-
Bromoacetic Acid: A good balance of higher reactivity and moderate cost. Often provides better yields in shorter times without needing a catalyst.
-
Iodoacetic Acid: The most reactive, but also the most expensive and least stable. It is rarely used directly; instead, it is generated in situ from a cheaper bromo- or chloro- precursor using catalytic KI.
Recommendation: Use Bromoacetic Acid for reliable, high-yield synthesis. If using Chloroacetic Acid for cost reasons, the addition of catalytic Potassium Iodide (KI) is strongly advised.[2]
Q: How can I effectively monitor the reaction progress?
A: Thin Layer Chromatography (TLC) is the most common method.
-
System: A typical mobile phase would be a mixture of a polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexanes), with a small amount of acetic acid (1-2%) to keep the carboxylic acid groups protonated and prevent streaking.
-
Visualization: Use a UV lamp (254 nm).
-
Interpretation: You should see three distinct spots:
-
4-Methylcatechol (Starting Material): This will be the most non-polar spot (highest Rf value).
-
Mono-substituted Intermediate: This will have an intermediate Rf.
-
Di-substituted Product: Being the most polar, this will have the lowest Rf value. The reaction is complete when the starting material spot has completely disappeared and the spot for the mono-substituted intermediate is minimal.
-
References
- CN103864578A - Synthesis method of 4-methylcatechol - Google Patents.
- CN104030893A - Method for preparing 4-methyl catechol - Google Patents.
- CN103570507A - Preparation method of 4-methylcatechol - Google Patents.
-
Taylor & Francis. 4-Methylcatechol – Knowledge and References. URL: [Link]
-
ResearchGate. Process study of KI catalyzed synthesis of 4-methylcatechol dimethylacetate. URL: [Link]
-
Eureka. Method for preparing 4-methylcatechol by using methanol and magnesium. URL: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. URL: [Link]
Sources
Technical Support Center: Purification of 4-Methylcatechol-O,O-diacetic Acid
Welcome to the technical support center for the purification of 4-Methylcatechol-O,O-diacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile organic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you achieve the desired purity and yield in your experiments.
Introduction to 4-Methylcatechol-O,O-diacetic Acid and its Purification Challenges
4-Methylcatechol-O,O-diacetic acid is an organic compound featuring a catechol core, a structural motif known for its ability to form stable complexes with metal ions.[1] This property, combined with the reactivity of its diacetic acid functional groups, makes it a valuable intermediate in various applications, including pharmaceuticals and analytical chemistry.[1]
The synthesis of 4-Methylcatechol-O,O-diacetic acid typically involves the Williamson ether synthesis, reacting 4-methylcatechol with a haloacetic acid or its ester, followed by hydrolysis if an ester is used. While the synthesis may appear straightforward, the purification of the final product presents several challenges. These challenges often stem from the inherent properties of the catechol moiety, such as its susceptibility to oxidation, and the presence of structurally similar impurities. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of 4-Methylcatechol-O,O-diacetic acid.
Question 1: My final product is a brownish or pinkish powder instead of the expected white to off-white solid. What is causing this discoloration, and how can I prevent it?
Answer:
The discoloration of your 4-Methylcatechol-O,O-diacetic acid is most likely due to the oxidation of the catechol ring. Catechols are highly susceptible to oxidation, which can be initiated by air, light, or trace metal impurities, leading to the formation of colored quinone-type byproducts.[2][3][4]
Causality and Prevention:
-
Oxygen Sensitivity: The primary cause of discoloration is exposure to atmospheric oxygen, especially under neutral or basic conditions which favor oxidation.[3]
-
Light Sensitivity: Exposure to light can also promote the oxidation of catechols.
-
Metal Contamination: Trace metal ions can catalyze the oxidation process.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction and all subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon). This is the most critical step to prevent oxidation.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Work in the Dark: Protect your reaction mixture and purified product from light by wrapping the glassware in aluminum foil or working in a darkened fume hood.
-
Acidic Conditions: Catechols are generally more stable under acidic conditions.[3] During workup, ensure the aqueous solution is acidified before extraction. For storage, consider keeping the compound in a desiccator with an acidic environment or as a slurry in a slightly acidic solvent.
-
Antioxidants: In some cases, adding a small amount of a reducing agent or antioxidant, such as sodium bisulfite or ascorbic acid, to the reaction or workup can help prevent oxidation.[5]
Question 2: After acidification and extraction, I am getting a low yield of my product. What are the possible reasons, and how can I improve the yield?
Answer:
A low yield of 4-Methylcatechol-O,O-diacetic acid can be attributed to several factors, including incomplete reaction, product loss during extraction, or side reactions.
Causality and Optimization:
-
Incomplete Reaction: The Williamson ether synthesis may not have gone to completion.
-
Suboptimal pH for Extraction: The product has two carboxylic acid groups and is soluble in water as its carboxylate salt.[1] If the pH is not sufficiently low during acidification, the product will remain in the aqueous phase, leading to poor extraction efficiency into an organic solvent.
-
Emulsion Formation: The presence of both polar (carboxylic acid) and non-polar (aromatic ring) moieties can lead to the formation of emulsions during extraction, trapping the product at the interface.
Troubleshooting Steps:
-
Monitor Reaction Completion: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the progress of the reaction and ensure the complete consumption of the starting 4-methylcatechol.
-
Optimize Acidification: After the reaction, acidify the aqueous solution to a pH of 1-2 with a strong acid like HCl. This ensures that both carboxylic acid groups are fully protonated, making the molecule less polar and more soluble in organic solvents like ethyl acetate.
-
Choose the Right Extraction Solvent: Ethyl acetate is a good choice for extracting dicarboxylic acids. If you are still experiencing low yields, you can try a more polar solvent like a mixture of ethyl acetate and butanol.
-
Breaking Emulsions: If an emulsion forms, you can try the following:
-
Add a saturated brine solution.
-
Filter the emulsion through a pad of Celite.
-
Allow the mixture to stand for an extended period.
-
Centrifuge the mixture.
-
Question 3: My NMR analysis shows the presence of unreacted 4-methylcatechol and a significant amount of a monosubstituted byproduct. How can I remove these impurities?
Answer:
The presence of starting material and the monosubstituted product (4-methylcatechol-O-acetic acid) are common impurities. Their structural similarity to the desired product makes their removal challenging.
Causality and Separation Strategy:
-
Incomplete Dialkylation: The reaction conditions may not have been sufficient to drive the reaction to the desired disubstituted product.
-
Polarity Differences: The desired diacetic acid is more polar than both the starting 4-methylcatechol and the mono-substituted byproduct due to the presence of two carboxylic acid groups. This difference in polarity can be exploited for purification.
Troubleshooting Steps:
-
Recrystallization: Recrystallization is often the most effective method for purifying carboxylic acids.[6][7][8]
-
Solvent Selection: A good solvent system for recrystallization will dissolve the compound when hot but have low solubility when cold. For 4-Methylcatechol-O,O-diacetic acid, which is soluble in water[1], a mixture of water with a miscible organic solvent like ethanol or acetone can be effective. You can also explore recrystallization from hot water alone.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization. Collect the crystals by filtration.
-
-
Column Chromatography: If recrystallization is not effective, column chromatography can be used.
-
Stationary Phase: Silica gel is a common choice for the purification of polar compounds.[9]
-
Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., dichloromethane/methanol) and gradually increasing the polarity by increasing the percentage of methanol can effectively separate the di-substituted product from the less polar mono-substituted and starting material.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and solubility of pure 4-Methylcatechol-O,O-diacetic acid?
A1: Pure 4-Methylcatechol-O,O-diacetic acid is typically a white to off-white crystalline solid.[1] It is soluble in water due to the presence of the polar hydroxyl and carboxylic acid groups.[1] It is also soluble in polar organic solvents like methanol, ethanol, and DMSO.
Q2: How should I store purified 4-Methylcatechol-O,O-diacetic acid to maintain its stability?
A2: Due to its sensitivity to oxidation and light, 4-Methylcatechol-O,O-diacetic acid should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen).[11] For long-term storage, it is recommended to keep it in a cool, dark, and dry place, such as a desiccator at low temperature.
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities. A reversed-phase column with a buffered aqueous/acetonitrile or methanol mobile phase is a good starting point.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range is indicative of high purity.
Q4: Can I use chloroacetic acid directly for the synthesis, or should I use an ester like ethyl chloroacetate?
A4: Both chloroacetic acid and its esters can be used.
-
Using Chloroacetic Acid: This is a more direct route but requires a strong base to deprotonate both the catechol and the carboxylic acid. The reaction is typically carried out in a polar aprotic solvent.
-
Using a Chloroacetate Ester: This approach involves the initial formation of the diester, which is then hydrolyzed to the diacid. This two-step process can sometimes be easier to control and purify at the intermediate ester stage. However, care must be taken during the hydrolysis step to avoid hydrolysis of the ester back to the starting materials.[12][13][14]
Data Presentation
Table 1: Solubility of 4-Methylcatechol and its Derivatives
| Compound | Water | Ethanol | Dichloromethane | Hexane |
| 4-Methylcatechol | Soluble[15] | Soluble[15] | Soluble | Sparingly Soluble |
| 4-Methylcatechol-O-acetic acid (mono-substituted) | Moderately Soluble | Soluble | Moderately Soluble | Insoluble |
| 4-Methylcatechol-O,O-diacetic acid | Soluble[1] | Soluble | Sparingly Soluble | Insoluble |
Note: Solubilities are qualitative and can be used as a guide for selecting solvents for reaction, extraction, and purification.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Place the crude 4-Methylcatechol-O,O-diacetic acid in a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent or solvent mixture (e.g., water, or an ethanol/water mixture).
-
Heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
If there are any insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Purification workflow for 4-Methylcatechol-O,O-diacetic acid.
Caption: Common impurities in 4-Methylcatechol-O,O-diacetic acid synthesis.
References
- CN104030893A - Method for preparing 4-methyl catechol - Google P
-
Process study of KI catalyzed synthesis of 4-methylcatechol dimethylacetate. (URL: [Link])
- CN103864578A - Synthesis method of 4-methylcatechol - Google P
- Method for preparing 4-methylcatechol by using methanol and magnesium. (URL: )
-
4-Methylcatechol – Knowledge and References - Taylor & Francis. (URL: [Link])
- CN103570507A - Preparation method of 4-methylcatechol - Google P
-
Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
-
Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography | Analytical Chemistry. (URL: [Link])
-
A) Catechol oxidative chemistry investigated for mfp and B) a stable... (URL: [Link])
-
Improvement on Determination Method Esterification- Rate During Chloroacetate Esters Production Process. (URL: [Link])
-
Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC. (URL: [Link])
- US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google P
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (URL: [Link])
-
Chromatographic Separation on Silica of Polar Aromatic Compounds. (URL: [Link])
- US2452350A - Method of preparing alkyl esters of chloroacetic acid - Google P
-
Chemical and enzymatic oxidation of 4-methylcatechol in the presence and absence of L-serine. Spectrophotometric determination of intermediates - PubMed. (URL: [Link])
-
Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry. (URL: [Link])
-
4-methyl catechol, 452-86-8. (URL: [Link])
-
Recrystallization and Crystallization. (URL: [Link])
-
The Influence of Catechol on the Stability of o-Benzoquinone in Aqueous Solutions | Journal of the American Chemical Society. (URL: [Link])
-
Organic Impurity Profiling of Methylone and Intermediate Compounds Synthesised from Catechol | Request PDF. (URL: [Link])
-
Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions | Request PDF. (URL: [Link])
-
Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution | Energy & Fuels. (URL: [Link])
-
Identification and synthesis of O-methylcatechol metabolites of phenobarbital and some N-alkyl derivatives - PubMed. (URL: [Link])
-
Stability of Catechol ( 1,2-dihydroxybenzene) : r/chemhelp - Reddit. (URL: [Link])
-
Chloroacetic acid - Sciencemadness Wiki. (URL: [Link])
-
Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temperature range. (URL: [Link])
-
Chromatography to separate polar molecules? : r/OrganicChemistry - Reddit. (URL: [Link])
-
Do Polar Compounds Elute First In Column Chromatography? - Chemistry For Everyone. (URL: [Link])
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google P
Sources
- 1. CAS 5458-76-4: 4-Methylcatechol-O,O-diacetic acid [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and enzymatic oxidation of 4-methylcatechol in the presence and absence of L-serine. Spectrophotometric determination of intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN104030893A - Method for preparing 4-methyl catechol - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. waters.com [waters.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. asianpubs.org [asianpubs.org]
- 13. US2452350A - Method of preparing alkyl esters of chloroacetic acid - Google Patents [patents.google.com]
- 14. Chloroacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: 4-Methylcatechol-O,O-diacetic acid Solutions
This guide, curated by our Senior Application Scientists, provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Methylcatechol-O,O-diacetic acid. We address common stability issues encountered during experimental workflows and offer field-proven insights and troubleshooting protocols to ensure the integrity of your results.
Introduction to 4-Methylcatechol-O,O-diacetic acid Stability
4-Methylcatechol-O,O-diacetic acid is an organic compound featuring a catechol core, a structure known for its chelating properties and susceptibility to oxidation.[1] The stability of its solutions is paramount for reliable experimental outcomes. The primary cause for instability in catechol-containing compounds is the oxidation of the dihydroxybenzene ring. This process can be initiated by factors such as elevated pH, exposure to atmospheric oxygen, light, and the presence of metal ions. Oxidation leads to the formation of highly reactive ortho-quinones, which can subsequently polymerize, causing discoloration (typically a progression from colorless to pink, brown, and finally black) and precipitation in the solution.[2][3]
This guide will provide a structured approach to mitigate these stability challenges.
Frequently Asked Questions (FAQs)
Q1: My freshly prepared 4-Methylcatechol-O,O-diacetic acid solution is already showing a pinkish tint. What is the cause and is it still usable?
A1: A pinkish tint is an early indicator of oxidation of the 4-methylcatechol core. This is often due to the presence of dissolved oxygen in the solvent or exposure to air during preparation. While a very faint pink color might not significantly impact some initial experiments, it is a sign of degradation, and the solution's purity is compromised. For sensitive applications, it is crucial to use a freshly prepared, colorless solution.
Q2: What is the optimal pH range for maintaining the stability of 4-Methylcatechol-O,O-diacetic acid solutions?
A2: Catechol derivatives are most stable in acidic conditions. As the pH increases and becomes alkaline, the susceptibility to oxidation significantly increases. For optimal stability, it is recommended to maintain the pH of the solution below 7.0. If your experimental conditions require a basic pH, the solution should be prepared immediately before use and under an inert atmosphere.
Q3: Can I store 4-Methylcatechol-O,O-diacetic acid solutions for later use? If so, what are the recommended storage conditions?
A3: While freshly prepared solutions are always recommended, short-term storage is possible under specific conditions designed to minimize degradation. Solutions should be stored at low temperatures (2-8°C or frozen at -20°C or -80°C), protected from light by using amber vials or wrapping the container in aluminum foil, and under an inert atmosphere (e.g., argon or nitrogen). For detailed storage recommendations, please refer to the table below.
Q4: Which solvents are recommended for dissolving 4-Methylcatechol-O,O-diacetic acid?
A4: Due to the presence of polar hydroxyl and carboxylic acid groups, 4-Methylcatechol-O,O-diacetic acid is soluble in water.[1] For preparing aqueous solutions, it is critical to use deoxygenated, high-purity water. If organic solvents are required, deoxygenated dimethyl sulfoxide (DMSO) or ethanol can be used. It is advisable to perform a small-scale solubility test before preparing a large stock solution.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Solution turns brown or black | Advanced oxidation and potential polymerization of the catechol moiety. | The solution is significantly degraded and should be discarded. Prepare a fresh solution using the recommended protocol for minimizing oxidation. |
| Precipitate forms in the solution | Polymerization of the oxidized product or insolubility at the given concentration and temperature. | If the solution was stored at a low temperature, allow it to warm to room temperature to check for resolubilization. If the precipitate remains, it is likely due to degradation, and the solution should be discarded. |
| Inconsistent experimental results | Loss of compound activity due to degradation. | Always use freshly prepared or properly stored solutions. If possible, perform a quality control check (e.g., UV-Vis spectroscopy) to assess the integrity of the solution before use. |
| Difficulty dissolving the compound | The compound may require a specific pH for full dissolution. | Try adjusting the pH of the solvent. For acidic compounds like this, adding a small amount of a suitable base might aid dissolution, but be mindful of the increased risk of oxidation at higher pH. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of 4-Methylcatechol-O,O-diacetic acid
This protocol is designed to minimize oxidation during the preparation of aqueous solutions.
Materials:
-
4-Methylcatechol-O,O-diacetic acid solid
-
High-purity, deoxygenated water (prepare by sparging with argon or nitrogen for at least 30 minutes)
-
Inert gas source (argon or nitrogen)
-
Amber glass vial or a clear vial wrapped in aluminum foil
Procedure:
-
Weigh the desired amount of 4-Methylcatechol-O,O-diacetic acid in a clean, dry vial.
-
Place the vial under a gentle stream of inert gas.
-
Add the deoxygenated water to the vial while continuously maintaining the inert atmosphere.
-
Seal the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
If not for immediate use, store the solution according to the recommended conditions.
Protocol 2: Assessing Solution Stability using UV-Vis Spectroscopy
A simple method to monitor the stability of your solution over time.
Procedure:
-
Immediately after preparing the 4-Methylcatechol-O,O-diacetic acid solution, measure its UV-Vis spectrum and record the absorbance at the wavelength of maximum absorption (λmax).
-
Store the solution under the desired conditions.
-
At specified time points, re-measure the UV-Vis spectrum.
-
A decrease in the absorbance at λmax and the appearance of new peaks at longer wavelengths are indicative of degradation.
Visualizing Degradation and Workflow
Diagram 1: Proposed Oxidative Degradation Pathway
This diagram illustrates the initial steps of the oxidative degradation of the 4-methylcatechol core.
Caption: Oxidative degradation of 4-Methylcatechol-O,O-diacetic acid.
Diagram 2: Workflow for Preparing and Storing Stable Solutions
This workflow provides a visual guide to the best practices for handling 4-Methylcatechol-O,O-diacetic acid solutions.
Caption: Best practices for solution preparation and storage.
Recommended Storage Conditions
| Storage Condition | Temperature | Protection from Light | Atmosphere | Expected Stability |
| Short-term | 2-8°C | Required (Amber vial) | Inert Gas Headspace | Up to 1 week |
| Long-term | -20°C or -80°C | Required (Amber vial) | Inert Gas Headspace | Several weeks to months (stability should be verified) |
Disclaimer: The stability of 4-Methylcatechol-O,O-diacetic acid solutions can be influenced by various factors, including the purity of the compound and the specific experimental conditions. The information provided in this guide is based on general chemical principles for catechol derivatives. It is strongly recommended to perform your own stability studies for critical applications.
References
- García-Cánovas, F., García-Carmona, F., & Lozano, J. A. (1983). Chemical and enzymatic oxidation of 4-methylcatechol in the presence and absence of L-serine. Spectrophotometric determination of intermediates. Biochimica et Biophysica Acta (BBA) - General Subjects, 742(1), 143-150.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Catechol.
Sources
Technical Support Center: Synthesis of 4-Methylcatechol-O,O-diacetic Acid
Welcome to the technical support guide for the synthesis of 4-Methylcatechol-O,O-diacetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for 4-Methylcatechol-O,O-diacetic acid?
The most common and direct method is a two-step process starting from 4-methylcatechol.
-
O-Alkylation: A double Williamson ether synthesis is performed by reacting 4-methylcatechol with two or more equivalents of an α-haloacetic acid ester, such as ethyl or methyl chloroacetate, in the presence of a suitable base. This forms the intermediate diester, 4-Methylcatechol-O,O-diacetic acid diethyl (or dimethyl) ester.[1][2]
-
Saponification: The resulting diester is then hydrolyzed under basic conditions (e.g., using NaOH or KOH), followed by acidic workup, to yield the final product, 4-Methylcatechol-O,O-diacetic acid.
Q2: My reaction mixture turns dark brown or black upon adding the base. What is happening and how can I prevent it?
This is a classic sign of catechol oxidation. Catechols, especially under basic conditions, are highly susceptible to oxidation by atmospheric oxygen, leading to the formation of highly colored quinone and polymeric byproducts.
-
Causality: The phenoxide ions formed after deprotonation are even more electron-rich and thus more easily oxidized than the neutral catechol.
-
Solution:
-
Inert Atmosphere: The most effective solution is to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This involves degassing your solvent and purging the reaction vessel before adding reagents.
-
Antioxidants: Adding a small quantity of a mild reducing agent, such as sodium sulfite (Na₂SO₃) or sodium dithionite (Na₂S₂O₄), can inhibit the oxidation process[3].
-
Q3: What are the most common impurities I should expect to see by TLC or LC-MS?
The most prevalent impurities are typically:
-
Unreacted 4-methylcatechol: Indicates incomplete reaction or inefficient deprotonation.
-
Mono-alkylated Product (4-Methyl-2-hydroxyphenoxyacetic acid): Results from the alkylation of only one of the two hydroxyl groups. This is often the major byproduct if reaction conditions are not optimized.
-
Glycolic Acid: Arises from the hydrolysis of the alkylating agent (e.g., ethyl chloroacetate) by the base before it can react with the catechol[4].
Q4: Why is my final product yield consistently low?
Low yield can stem from several factors, often compounding:
-
Oxidation: As discussed in Q2, oxidation of the starting material is a major cause of yield loss.
-
Incomplete Reaction: Insufficient base, low temperature, or short reaction times can lead to a mixture of starting material, mono-alkylated, and di-alkylated products.
-
Hydrolysis of Alkylating Agent: The base can react with and consume the ethyl chloroacetate, reducing the amount available for the desired Williamson ether synthesis. This is a competitive side reaction[4][5].
-
Purification Losses: The final product is a polar di-acid, which can be challenging to extract efficiently from aqueous solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems with their probable causes and actionable solutions.
| Symptom / Observation | Probable Cause(s) | Recommended Actions & Explanations |
| A significant spot corresponding to the mono-alkylated product is visible on the TLC plate after the alkylation step. | 1. Insufficient equivalents of base or alkylating agent.2. Low reaction temperature or insufficient reaction time.3. Poor solubility of the intermediate sodium salt of the mono-alkylated product. | 1. Stoichiometry: Ensure at least 2.2 equivalents of base (e.g., K₂CO₃, NaOH) and 2.2-2.5 equivalents of ethyl chloroacetate are used. The excess drives the reaction to completion.2. Reaction Conditions: Increase the reaction temperature (e.g., 60-80 °C in DMF or Acetone) and monitor by TLC until the starting material and mono-alkylated spots have disappeared.[1]3. Solvent Choice: Using a polar aprotic solvent like DMF or DMSO can help solubilize intermediates and increase the reaction rate.[6] |
| The reaction stalls; starting material is still present even after prolonged heating. | 1. The base is not strong enough or is of poor quality (e.g., hydrated).2. The alkylating agent has degraded. | 1. Base Selection: Use a strong, anhydrous base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). Ensure K₂CO₃ is freshly dried if necessary. The pKa of the second phenolic proton is higher, requiring sufficiently basic conditions for complete deprotonation.2. Reagent Quality: Use a fresh, unopened bottle of ethyl chloroacetate. This reagent is susceptible to hydrolysis over time. |
| During workup, my product seems to remain in the aqueous layer during extraction. | 1. The pH of the aqueous layer is too high after acidification.2. The product is salted out into the aqueous layer. | 1. Acidification: After hydrolysis, ensure the aqueous layer is acidified to a pH of ~1-2 with concentrated HCl or H₂SO₄. Use pH paper to confirm. The di-acid is only extractable in its protonated, neutral form.2. Extraction: Use a more polar solvent like ethyl acetate for extraction. Perform multiple extractions (e.g., 3-4 times) to ensure complete recovery. Saturating the aqueous layer with NaCl can sometimes reduce the solubility of the organic product and improve extraction efficiency. |
| The final product is an off-white or yellowish solid instead of white. | 1. Minor oxidation occurred during the reaction.2. Trace metallic impurities are present. | 1. Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., water, or ethyl acetate/hexanes).2. Activated Carbon: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities, followed by hot filtration. |
Visualizing the Reaction and Side Pathways
The following diagram illustrates the desired synthetic pathway to 4-Methylcatechol-O,O-diacetic acid and the two most critical competing side reactions.
Caption: Main synthesis pathway and key side reactions.
Validated Experimental Protocols
Protocol 1: Optimized Synthesis of 4-Methylcatechol-O,O-diacetic acid
This protocol incorporates measures to mitigate common side reactions.
Materials:
-
4-methylcatechol (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Ethyl chloroacetate (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Hydroxide (NaOH) (3.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Deionized Water
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar.
-
Inerting: Purge the flask with nitrogen for 10-15 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Addition (Alkylation):
-
To the flask, add 4-methylcatechol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF via syringe to create a stirrable slurry (approx. 5-10 mL per gram of catechol).
-
Begin vigorous stirring.
-
Slowly add ethyl chloroacetate (2.5 eq) dropwise over 15 minutes at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to 70 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the disappearance of the starting material and the mono-alkylated intermediate.
-
-
Workup (Alkylation):
-
Cool the mixture to room temperature and pour it into a beaker containing a large volume of cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude diester.
-
-
Hydrolysis (Saponification):
-
Dissolve the crude diester in a mixture of ethanol and water (e.g., 2:1 ratio).
-
Add NaOH pellets (3.0 eq) and heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitor by TLC).
-
-
Workup (Final Product):
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Cool the solution in an ice bath and carefully acidify to pH 1-2 with concentrated HCl. A white precipitate should form.
-
Extract the acidified mixture three times with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-Methylcatechol-O,O-diacetic acid.
-
-
Purification: Recrystallize the crude solid from hot water or an ethyl acetate/hexanes solvent system to obtain the pure product.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. byjus.com [byjus.com]
- 3. CN103864578A - Synthesis method of 4-methylcatechol - Google Patents [patents.google.com]
- 4. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ETHYL CHLOROACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
Technical Guide: Maximizing Selectivity in 4-Methylcatechol-O,O-diacetic Acid Synthesis
Senior Application Scientist Note: Achieving high selectivity for 4-Methylcatechol-O,O-diacetic acid (MCDA) is fundamentally a kinetic challenge. The core difficulty lies in driving the second alkylation step to completion while preventing the oxidation of the electron-rich catechol ring. This guide moves beyond standard textbook protocols to address the specific physicochemical constraints of catechol ethers.
Part 1: The Selectivity Challenge
The synthesis of MCDA typically involves the Williamson ether synthesis via the alkylation of 4-methylcatechol with chloroacetic acid (or its esters).
The Selectivity Matrix:
-
Desired Pathway: Double O-alkylation (Di-substitution).
-
Primary Impurity (Under-reaction): Mono-alkylation (2-hydroxy-4-methylphenoxyacetic acid or 2-hydroxy-5-methylphenoxyacetic acid).
-
Secondary Impurity (Side Reaction): Quinone formation (oxidation) or C-alkylation (rare under optimized conditions).
The Kinetic Bottleneck: The first alkylation deactivates the ring slightly less than the second, but the steric hindrance introduced by the first acetate group significantly retards the second alkylation. Selectivity is therefore a function of forcing the second step without degrading the starting material.
Part 2: Critical Optimization Parameters
1. Stoichiometric Overdrive
To ensure complete conversion to the di-acid, you cannot use stoichiometric equivalents (2.0 eq). The reaction follows consecutive second-order kinetics. As the concentration of the mono-substituted intermediate drops, the rate of the second step slows drastically.
-
Recommendation: Use 2.5 to 3.0 equivalents of the alkylating agent (e.g., Ethyl bromoacetate or Chloroacetic acid).
-
Why: This maintains a high local concentration of the electrophile even as the reaction nears completion, pushing the equilibrium toward the di-substituted product.
2. The Base-Solvent Pair (The "Selectivity Switch")
The choice of base dictates the mechanism (SN2) and the risk of oxidation.
| System | Selectivity Profile | Risk Factor | Recommendation |
| NaOH / | Low. High risk of oxidation (black tar). | Hard to control pH; catechol oxidizes rapidly at high pH. | Avoid for high purity. |
| Medium.[1] Slow reaction rate. | Incomplete reaction (Mono-product persists). | Good for small scale. | |
| High. Best balance of rate and protection. | Requires catalyst removal. | Preferred Method. |
The Phase Transfer Catalyst (PTC) Advantage:
Using a PTC (like Tetrabutylammonium bromide, TBAB) in a biphasic system or a solid-liquid system (Solid
Part 3: Optimized Experimental Protocol
Objective: Synthesis of 4-Methylcatechol-O,O-diacetic acid via the bis-ester intermediate (to maximize purity), followed by hydrolysis.
Reagents:
-
4-Methylcatechol (1.0 eq)[2]
-
Methyl chloroacetate (3.0 eq) [Note: Esters are preferred over free acids for better solubility]
-
Potassium Carbonate (
), anhydrous (3.5 eq) -
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Solvent: Methyl Isobutyl Ketone (MIBK) or Acetonitrile (ACN)
Step-by-Step Workflow:
-
Inert Atmosphere: Purge the reaction vessel with Nitrogen (
). Catechols are air-sensitive under basic conditions. -
Slurry Formation: Dissolve 4-Methylcatechol in MIBK. Add finely ground anhydrous
and TBAB. Stir for 30 mins at room temperature.-
Observation: The mixture may turn slight grey/green; this is normal. Dark black indicates oxygen leaks.
-
-
Controlled Addition: Add Methyl chloroacetate dropwise over 1 hour while heating to mild reflux (
).-
Technical Insight: Slow addition prevents the "hotspot" polymerization of the alkylating agent.
-
-
Reaction Drive: Reflux for 8–10 hours.
-
Checkpoint: Monitor via TLC or HPLC. Do not stop until the Mono-substituted intermediate is <1% .
-
-
Workup (Ester Isolation):
-
Cool to room temperature.[3] Filter off the inorganic salts (
, excess ). -
Evaporate the solvent to obtain the crude bis-ester.
-
-
Hydrolysis (The Acid Generation):
-
Dissolve crude ester in 10% NaOH (aq). Heat to
for 2 hours. -
Selectivity Tip: Do not boil excessively; thermal decarboxylation can occur.
-
Acidify with HCl to pH 1–2. The product, 4-Methylcatechol-O,O-diacetic acid, will precipitate.
-
-
Purification: Recrystallize from water/ethanol (9:1).
Part 4: Troubleshooting & FAQs
Q1: I am seeing a persistent spot on TLC just below my product. What is it? A: This is likely the mono-alkylated intermediate .
-
Cause: Insufficient alkylating agent or base; reaction stopped too early.
-
Fix: Add 0.5 eq more
and 0.5 eq alkylating agent. Reflux for another 3 hours. Do not attempt to purify the di-acid from the mono-acid by crystallization alone; their solubilities are too similar. Drive the reaction to completion chemically.
Q2: My reaction mixture turned pitch black/tarry. A: You have oxidized the catechol ring to a quinone/polymer.
-
Cause: Oxygen ingress during the deprotonation step.
-
Fix: You must degas your solvents. Ensure a positive pressure of Nitrogen is maintained. If using NaOH, switch to
(weaker bases reduce oxidation potential).
Q3: Can I use Chloroacetic acid directly instead of the ester? A: Yes, but selectivity drops.
-
Reason: The carboxylate group of chloroacetic acid consumes base, requiring massive excesses (4-5 eq of base). Furthermore, the dianion of the product is very soluble in water, making isolation difficult (requires tedious extraction). The ester route precipitates a clean solid upon final acidification.
Part 5: Mechanistic Visualization
The following diagram illustrates the competitive pathways and the logic of the optimized workflow.
Caption: Reaction pathway analysis showing the critical kinetic bottleneck at Step 2 and the oxidation risks managed by inert atmosphere and PTC.
References
-
Vertex AI Search. (2024). CN101580470B - Method for synthesizing 4-methyl-1, 2-phenylenedioxyacetic ester. Google Patents. Link
-
PrepChem. (n.d.).[4] Synthesis of 4-methylcatechol. PrepChem.com. Link
-
Wang, J. G., et al. (2012).[1] 2,2′-[4-Acetyl-1,3-phenylenebis(oxy)]diacetic acid.[1] Acta Crystallographica Section E. Link
-
Moulay, S. (2018). O-Methylation of hydroxyl-containing organic substrates: A comprehensive overview. Current Organic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN104030893A - Method for preparing 4-methyl catechol - Google Patents [patents.google.com]
- 3. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 4. CN101580470B - Method for synthesizing 4-methyl-1, 2-phenylenedioxyacetic ester - Google Patents [patents.google.com]
Technical Support Center: Investigating the Degradation Pathways of 4-Methylcatechol-O,O-diacetic Acid
Welcome to the technical support center for the analysis of 4-Methylcatechol-O,O-diacetic acid degradation. This guide is designed for researchers, scientists, and professionals in drug development and environmental science who are exploring the metabolic fate of this compound. As of our latest literature review, specific microbial or enzymatic degradation pathways for 4-Methylcatechol-O,O-diacetic acid have not been extensively documented. This presents a unique research opportunity.
This document provides a scientifically inferred, hypothetical degradation pathway based on established biochemical principles of similar compounds. It also serves as a comprehensive troubleshooting guide and FAQ to assist you in designing and executing experiments to elucidate and validate this proposed pathway.
Proposed Degradation Pathway of 4-Methylcatechol-O,O-diacetic Acid
The structure of 4-Methylcatechol-O,O-diacetic acid suggests a two-stage degradation process. The initial step likely involves the cleavage of the ether linkages, followed by the breakdown of the aromatic ring.
Stage 1: Cleavage of the Ether Linkages
The ether bonds connecting the acetic acid moieties to the 4-methylcatechol core are the most probable initial points of enzymatic attack. This is analogous to the biodegradation of phenoxyacetic acid herbicides and the cleavage of β-O-4 aryl ether bonds in lignin.[1][2] Enzymes such as β-etherases or certain dioxygenases are known to catalyze such reactions.[3] The proposed initial breakdown would release 4-methylcatechol and two molecules of glyoxylic acid or acetic acid, depending on the exact cleavage mechanism.
Stage 2: Aromatic Ring Cleavage of 4-Methylcatechol
Once 4-methylcatechol is liberated, it is expected to be funneled into well-established catechol degradation pathways.[4] Catechols are common intermediates in the breakdown of aromatic compounds.[5] The aromatic ring is typically cleaved by dioxygenase enzymes, following one of two main routes: the ortho-cleavage pathway or the meta-cleavage pathway.[6][7]
-
Ortho-Cleavage: Catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbons, leading to cis,cis-muconic acid derivatives.
-
Meta-Cleavage: Catechol 2,3-dioxygenase cleaves the bond adjacent to one of the hydroxyl groups, resulting in a 2-hydroxymuconic semialdehyde derivative.
These intermediates are further processed into compounds that can enter central metabolic cycles, such as the Krebs cycle.
Caption: Proposed two-stage degradation pathway for 4-Methylcatechol-O,O-diacetic acid.
Frequently Asked Questions (FAQs)
Q1: Is there a known microbial strain that degrades 4-Methylcatechol-O,O-diacetic acid?
As of now, no specific microbial strain has been reported in the literature with the confirmed ability to degrade this compound. However, microorganisms capable of degrading related compounds like phenoxyacetic acids or lignin are excellent candidates for screening.[1][2] You could perform enrichment cultures using soil or water samples from contaminated sites with 4-Methylcatechol-O,O-diacetic acid as the sole carbon source to isolate potential degrader strains.
Q2: What are the expected initial breakdown products I should look for?
The primary targets for initial identification would be 4-methylcatechol and either glyoxylic acid or acetic acid . The presence of 4-methylcatechol in your culture medium after incubation would be strong evidence for the cleavage of the ether bonds.
Q3: What is the significance of ortho- vs. meta-cleavage pathways?
The presence of one pathway over the other can be species- or even strain-specific. Identifying the operational pathway provides insight into the genetic and enzymatic makeup of the degrading microorganism.[8] The enzymes involved, catechol 1,2-dioxygenase (ortho) and catechol 2,3-dioxygenase (meta), have different substrate specificities and genetic regulation.[7]
Q4: Can this compound be degraded abiotically?
While enzymatic degradation is the focus, abiotic degradation (e.g., through hydrolysis or photolysis) should not be entirely ruled out, especially under specific pH or light conditions. It is crucial to include a sterile, cell-free control in your experiments to account for any abiotic loss of the parent compound.
Troubleshooting Guide
This section addresses common issues encountered when investigating novel degradation pathways.
Experimental Setup & Culture Conditions
Issue: My microbial culture/isolate shows no growth or very slow growth with 4-Methylcatechol-O,O-diacetic acid as the sole carbon source.
| Possible Cause | Explanation & Solution |
| Toxicity of the Compound | The parent compound or a metabolic intermediate may be toxic at the concentration used. Solution: Perform a dose-response experiment with a range of concentrations (e.g., 10 mg/L to 500 mg/L) to find a non-inhibitory level. |
| Nutrient Limitation | The minimal medium may be lacking essential co-factors for the degradation enzymes. Solution: Supplement the medium with a small amount of yeast extract (e.g., 0.01%) to provide vitamins and trace elements. Also, ensure the pH of the medium is optimal for microbial growth (typically 6.5-7.5). |
| Lack of Induction | The degradation enzymes may require induction. Solution: Try co-metabolism by adding a readily utilizable carbon source (e.g., glucose or succinate) at a low concentration along with 4-Methylcatechol-O,O-diacetic acid. This allows the culture to grow and potentially express the necessary enzymes. |
| Incorrect Inoculum | The inoculum size may be too small, or the culture may not be in the exponential growth phase. Solution: Use a larger inoculum (e.g., 5-10% v/v) from a healthy, exponentially growing pre-culture. |
Enzyme Assays
Issue: I am not detecting any catechol dioxygenase activity in my cell-free extract.
| Possible Cause | Explanation & Solution |
| Poor Cell Lysis | Incomplete cell disruption will result in low enzyme yield in the extract. Solution: Confirm cell lysis efficiency under a microscope. If using sonication, optimize the power, duration, and pulse settings. For enzymatic lysis, ensure the lysozyme is active. Always keep the sample on ice to prevent enzyme denaturation. |
| Enzyme Instability | Dioxygenases can be sensitive to oxidation and proteolysis. Solution: Add protease inhibitors (e.g., PMSF) and a reducing agent (e.g., DTT) to your lysis buffer. Prepare the cell-free extract fresh and assay immediately. |
| Missing Co-factors | Some dioxygenases require Fe(II) or other metal ions for activity. Solution: Check the literature for the specific dioxygenase you are assaying and supplement the reaction buffer with the appropriate co-factors if necessary. |
| Incorrect Substrate | The enzyme may be specific for 4-methylcatechol and show low activity with the generic substrate (catechol). Solution: If possible, use 4-methylcatechol as the substrate for your assay. The formation of the yellow ring-cleavage product from 4-methylcatechol by catechol 2,3-dioxygenase can be monitored spectrophotometrically around 382 nm. |
Metabolite Analysis (HPLC-MS)
Issue: I am unable to detect any metabolites, or the parent compound peak is the only one I see.
| Possible Cause | Explanation & Solution |
| Low Metabolite Concentration | Degradation may be slow, and metabolites may be below the limit of detection. Solution: Increase the incubation time. Concentrate your sample using solid-phase extraction (SPE) or lyophilization followed by reconstitution in a smaller volume. |
| Inappropriate Sample Preparation | Metabolites may be lost during sample cleanup.[9] Solution: For initial screening, minimize sample preparation. A simple protein precipitation with cold acetonitrile or methanol followed by centrifugation is often sufficient. Ensure the pH of your sample is compatible with your analytical column. |
| Suboptimal HPLC-MS Method | The chromatographic conditions may not be suitable for separating polar metabolites, or the MS parameters may not be optimized for their detection. Solution: For polar metabolites like organic acids, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[10] Optimize MS parameters (e.g., electrospray voltage, gas flows) by infusing authentic standards of expected metabolites (e.g., 4-methylcatechol). |
Issue: My chromatogram shows poor peak shape (tailing, fronting, or broad peaks).
| Possible Cause | Explanation & Solution |
| Column Overload | Injecting too much sample can lead to peak distortion. Solution: Dilute your sample or reduce the injection volume. |
| Secondary Interactions | The acidic protons of the carboxylic acid groups can interact with the silica support of the column. Solution: Acidify the mobile phase with a small amount of formic acid or acetic acid (e.g., 0.1%) to suppress the ionization of the analytes. |
| Contaminated Guard Column/Column | Buildup of matrix components can degrade column performance. Solution: Replace the guard column. If the problem persists, try flushing the analytical column with a strong solvent series (refer to the manufacturer's instructions). |
Experimental Protocols
Protocol 1: Whole-Cell Degradation Assay
This protocol is designed to determine if a microbial culture can degrade 4-Methylcatechol-O,O-diacetic acid over time.
-
Prepare a minimal salt medium (MSM) appropriate for your bacterial strain.
-
Prepare a stock solution of 4-Methylcatechol-O,O-diacetic acid (e.g., 10 g/L in sterile deionized water). Filter-sterilize this solution.
-
Inoculate a pre-culture of your test organism in a rich medium (e.g., Nutrient Broth) and grow to the mid-exponential phase.
-
Harvest and wash the cells: Centrifuge the pre-culture, discard the supernatant, and wash the cell pellet twice with sterile MSM to remove any residual rich medium.
-
Set up the experimental cultures: In sterile flasks, add MSM and spike with 4-Methylcatechol-O,O-diacetic acid to the desired final concentration (e.g., 100 mg/L).
-
Inoculate the flasks with the washed cells to a starting OD600 of ~0.1.
-
Include controls:
-
Sterile Control: MSM with the compound, but no cells.
-
Biotic Control: MSM with cells, but no compound.
-
-
Incubate the flasks under appropriate conditions (e.g., 30°C, 180 rpm).
-
Sample collection: At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw aliquots from each flask for analysis.
-
Process samples: Immediately centrifuge the samples to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter. Store the supernatant at -20°C until HPLC-MS analysis.
Caption: Workflow for the whole-cell degradation assay.
Protocol 2: Sample Preparation for HPLC-MS Analysis
This protocol provides a basic method for preparing aqueous culture samples for the analysis of the parent compound and its polar metabolites.
-
Thaw the frozen supernatant samples on ice.
-
To 500 µL of supernatant , add 1.5 mL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog, if available). The high proportion of organic solvent will precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate at -20°C for at least 30 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube. Avoid disturbing the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase of your HPLC method (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge one last time to pellet any insoluble material.
-
Transfer the final solution to an HPLC vial for analysis.
References
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Validation & Comparative
A Comparative Guide to 4-Methylcatechol-O,O-diacetic acid and Structurally Related Catechol Derivatives
Prepared by: A Senior Application Scientist
Executive Summary
The catechol nucleus, a simple 1,2-dihydroxybenzene scaffold, is a privileged pharmacophore found in numerous natural products and synthetic drugs, valued for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] This guide provides an in-depth comparison of 4-Methylcatechol-O,O-diacetic acid against its parent compound, 4-methylcatechol, and other key catechol derivatives. While direct experimental data on 4-Methylcatechol-O,O-diacetic acid is limited, this analysis leverages established structure-activity relationships (SAR) within the catechol class to forecast its potential biological profile. We will dissect the influence of the O,O-diacetic acid etherification on the core catechol structure, comparing its anticipated performance in key biochemical assays against experimentally validated data from its structural analogs. This guide is intended for researchers and drug development professionals seeking to understand the nuanced effects of catechol derivatization and to design informed experimental strategies for novel compound evaluation.
Introduction: The Catechol Pharmacophore
Catechols and their derivatives are central to medicinal chemistry due to their redox activity and metal-chelating capabilities.[2][4] The two adjacent hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, forming a relatively stable semiquinone radical, which underpins their antioxidant effects.[5] This redox potential also allows them to modulate critical signaling pathways involved in inflammation and neuronal function. Compounds like 4-methylcatechol have demonstrated significant biological activities, including the induction of neurotrophic factors and potent anti-inflammatory effects, making them attractive starting points for drug discovery.[6][7]
This guide focuses on a specific derivative, 4-Methylcatechol-O,O-diacetic acid, where the phenolic hydroxyls are converted to acetic acid ethers. This structural modification fundamentally alters the molecule's physicochemical properties, such as polarity, acidity, and hydrogen-donating ability, which are expected to create a biological activity profile distinct from its parent compound.
Compound Profiles: Structure and Hypothesized Activity
The Target Compound: 4-Methylcatechol-O,O-diacetic acid
-
Structure: A 4-methylcatechol core where both hydroxyl groups are linked to an acetic acid moiety via an ether bond.[8]
-
Known Properties: It is a white crystalline solid soluble in water, and the presence of two carboxylic acid groups makes it an effective chelating agent for metal ions.[8]
-
Hypothesized Activity Profile:
-
Antioxidant: The etherification of the phenolic hydroxyls eliminates their ability to directly donate hydrogen atoms. Therefore, its direct radical-scavenging activity is predicted to be negligible compared to its parent compound. However, its strong metal-chelating properties may contribute to antioxidant effects by sequestering redox-active metal ions like Fe²⁺ and Cu²⁺, which catalyze the formation of reactive oxygen species (ROS).
-
Anti-inflammatory & Neuroprotective: The increased size, polarity, and anionic character at physiological pH will significantly impact its ability to cross cell membranes and interact with intracellular targets. Its activity will likely differ mechanistically from 4-methylcatechol, potentially involving extracellular targets or different signaling pathways if it is actively transported into cells.
-
The Primary Benchmark: 4-Methylcatechol
-
Structure: A simple catechol ring with a methyl group at position 4.[9]
-
Validated Activities:
-
Neurotrophic Induction: Potently induces the synthesis of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), crucial for neuronal survival and function.[6]
-
Anti-inflammatory: Significantly reduces the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in activated microglia by inhibiting the NF-κB and p38 MAPK signaling pathways.[7][10]
-
Antiplatelet: Demonstrates antiplatelet activity more potent than acetylsalicylic acid.[11]
-
Structural Analogs for Comparison
-
Catechol: The unsubstituted parent compound. A known antioxidant and versatile chemical building block.[2][3]
-
3-Methylcatechol & 4-tert-Butylcatechol: Alkylated derivatives that have been studied alongside 4-methylcatechol, showing similar, though quantitatively different, anti-inflammatory effects.[7] This allows for an assessment of how the position and size of alkyl substituents influence activity.
Comparative Performance Analysis: A Structure-Activity Deep Dive
The biological activity of catechols is intrinsically linked to their structure. Here, we compare the expected performance of 4-Methylcatechol-O,O-diacetic acid to its analogs based on key functional assays.
Antioxidant Capacity
The primary mechanism for the antioxidant activity of catechols is their ability to scavenge free radicals. This capacity is critically dependent on the presence of free hydroxyl groups.
Causality Behind Experimental Choice: The DPPH and ABTS assays are selected as they measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize a stable radical, which is the canonical mechanism of action for phenolic antioxidants.[12][13]
Table 1: Comparison of Antioxidant Activity
| Compound | Direct Radical Scavenging (DPPH/ABTS) | Metal Chelation Activity | Rationale for Performance |
|---|---|---|---|
| 4-Methylcatechol-O,O-diacetic acid | Predicted: Very Low / Inactive | Predicted: High | Phenolic -OH groups are blocked, preventing H-atom donation. Carboxylic acid groups are excellent metal chelators.[8] |
| 4-Methylcatechol | High | Moderate | Free hydroxyl groups readily donate hydrogen atoms to scavenge radicals.[14] |
| Catechol | High | Moderate | The archetypal radical scavenger in this class. |
| Catechin / Quercetin (Flavonoid Analogs) | High | High | O-methylation of the catechol moiety in these flavonoids is known to decrease their radical scavenging activity.[15] |
Anti-inflammatory Potential
A key mechanism for the anti-inflammatory effects of catechols is the suppression of pro-inflammatory mediators in activated immune cells like microglia.[7] This is often achieved by modulating intracellular signaling pathways.
Causality Behind Experimental Choice: The LPS-stimulated microglial cell model is a gold-standard in vitro system for neuroinflammation.[16] Measuring NO and TNF-α production provides direct, quantifiable readouts of inflammatory response. The COX-2 inhibition assay is chosen to assess a more direct anti-inflammatory mechanism common to NSAIDs.[17]
Table 2: Comparison of Anti-inflammatory Activity
| Compound | Inhibition of NO/TNF-α in Microglia | COX-2 Inhibition | Rationale for Performance |
|---|---|---|---|
| 4-Methylcatechol-O,O-diacetic acid | Predicted: Low / Inactive | Predicted: Low / Inactive | The molecule's high polarity and charge likely prevent passive diffusion across the cell membrane to reach intracellular targets like NF-κB or COX-2. |
| 4-Methylcatechol | Potent Inhibitor[7][10] | Moderate | Readily enters cells and inhibits the NF-κB and p38 MAPK pathways.[7] |
| 3-Methylcatechol | Potent Inhibitor[7] | Not Widely Reported | Shows similar, but slightly less potent, activity compared to 4-methylcatechol.[7] |
| 4-tert-Butylcatechol | Potent Inhibitor[7] | Not Widely Reported | The bulky t-butyl group may influence cell uptake and target interaction. |
The anti-inflammatory activity of 4-methylcatechol is well-documented to proceed via inhibition of the NF-κB pathway.[7] An inflammatory stimulus, such as Lipopolysaccharide (LPS), activates a cascade leading to the release of the NF-κB transcription factor, which then moves to the nucleus to promote the expression of inflammatory genes.
Caption: General experimental workflow for comparative analysis.
Protocol: DPPH Radical Scavenging Assay
This protocol measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle at 4°C.
-
Prepare stock solutions (e.g., 10 mM) of test compounds and a positive control (e.g., Trolox, Ascorbic Acid) in methanol or DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of various concentrations of the test compounds (e.g., serial dilutions from 1 mM down to 1 µM) to the wells. For the blank, add 100 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_blank - A_sample) / A_blank] * 100.
-
Plot the scavenging percentage against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). [18]
-
Protocol: COX-2 Inhibitory Activity Assay (Fluorometric)
This protocol measures the peroxidase activity of the COX-2 enzyme.
-
Sample Preparation:
-
Use purified COX-2 enzyme or lysate from cells overexpressing COX-2.
-
Prepare test compounds and a specific COX-2 inhibitor control (e.g., Celecoxib) in DMSO.
-
-
Assay Procedure (based on commercially available kits, e.g., MAK414): [19] * Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
In a 96-well plate, add the test compound or control inhibitor to the appropriate wells.
-
Add the COX-2 enzyme preparation to the wells. Incubate for 10 minutes to allow inhibitor binding.
-
Initiate the reaction by adding Arachidonic Acid (the substrate).
-
Immediately begin measuring the fluorescence (e.g., λex = 535 nm / λem = 587 nm) in kinetic mode for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the untreated enzyme control.
-
Calculate the IC50 value for COX-2 inhibition. [20]
-
Protocol: Microglia-Mediated Neurotoxicity Assay
This protocol assesses the ability of a compound to protect neurons from inflammatory mediators released by activated microglia.
-
Cell Culture:
-
Plate BV-2 microglial cells in a 96-well plate.
-
In a separate plate, culture a neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.
-
-
Assay Procedure:
-
Pre-treat the BV-2 microglia with various concentrations of the test compounds for 1 hour.
-
Stimulate the microglia with Lipopolysaccharide (LPS, e.g., 100 ng/mL) for 24 hours. A non-stimulated control group should be included.
-
After 24 hours, collect the conditioned media from the BV-2 plate.
-
Remove the existing media from the neuronal cells and replace it with the conditioned media from the microglia.
-
Incubate the neurons with the conditioned media for another 24 hours.
-
-
Quantification of Neurotoxicity:
-
LDH Assay: Measure the activity of lactate dehydrogenase (LDH) released into the neuronal culture supernatant, which is an indicator of cell membrane damage and necrosis. * MTT Assay: Measure the metabolic activity of the remaining viable neurons by adding MTT reagent, which is converted to a colored formazan product by mitochondrial enzymes. [21][22]4. Data Analysis:
-
Normalize the LDH release and MTT viability data to the control group (neurons treated with media from unstimulated microglia).
-
Determine the concentration at which the test compound provides significant neuroprotection against LPS-induced toxicity.
-
Conclusion and Future Directions
This comparative analysis, grounded in established structure-activity relationships, strongly suggests that 4-Methylcatechol-O,O-diacetic acid will possess a biological profile fundamentally different from its parent compound, 4-methylcatechol .
-
The conversion of the highly active phenolic hydroxyls to acetic acid ethers is predicted to ablate its direct radical-scavenging antioxidant activity and its ability to modulate intracellular inflammatory pathways like NF-κB.
-
Conversely, the introduction of carboxylic acid groups is expected to confer potent metal-chelating properties , suggesting a potential, albeit different, antioxidant mechanism.
-
The significant increase in polarity and charge will likely render the compound membrane-impermeable , limiting its utility for indications requiring intracellular action unless a specific cellular uptake mechanism exists.
Future work must focus on the experimental validation of these hypotheses. The protocols outlined in this guide provide a clear roadmap for a comprehensive head-to-head comparison. Such studies will not only elucidate the specific properties of 4-Methylcatechol-O,O-diacetic acid but will also contribute valuable insights into the broader field of catechol-based drug design, highlighting how targeted chemical modifications can be used to switch between different mechanisms of action.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Methylcatechol-O,O-diacetic acid: A Comparative Analysis
This guide provides a comprehensive framework for the validation of analytical methods for 4-Methylcatechol-O,O-diacetic acid. As researchers, scientists, and drug development professionals, the integrity of our data is paramount. A robustly validated analytical method is not merely a regulatory requirement; it is the bedrock of confidence in our results, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose.[1][2] This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, compares viable analytical technologies, and provides actionable protocols grounded in international regulatory standards.
The validation process is a continuous lifecycle, beginning during method development and extending throughout the method's use to ensure consistent performance.[3][4] Our objective is to demonstrate, through rigorous scientific evidence, that an analytical procedure is suitable for its intended use.[1][5]
Strategic Selection of an Analytical Technique
The molecular structure of 4-Methylcatechol-O,O-diacetic acid—featuring a catechol ring (a chromophore) and two carboxylic acid moieties (conferring polarity)—makes it an ideal candidate for analysis by liquid chromatography. The primary decision point for a laboratory is the choice of detector, which fundamentally dictates the method's performance characteristics. Here, we compare the two most logical alternatives: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse
HPLC-UV is a ubiquitous, robust, and cost-effective technique. The catechol ring in the analyte will absorb UV light, making it readily detectable. This method is often the first choice for routine quality control (QC) and assays where high sample concentrations are expected.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Specialist
LC-MS/MS offers unparalleled sensitivity and selectivity.[6] By measuring the mass-to-charge ratio of the analyte and its fragments, it can provide definitive identification and quantification even at trace levels or in complex biological matrices. This makes it the gold standard for bioanalysis, impurity profiling, and applications requiring the lowest possible detection limits.[7][8]
Comparative Performance Overview
| Feature | HPLC-UV | LC-MS/MS | Rationale & Field Insights |
| Selectivity | Moderate to High | Very High | UV detection can be prone to interference from co-eluting compounds with similar UV absorption profiles. LC-MS/MS is highly selective due to its ability to monitor specific parent-to-daughter ion transitions, virtually eliminating matrix interference.[9] |
| Sensitivity (LOD/LOQ) | Nanogram (ng) range | Picogram (pg) to Femtogram (fg) range | For trace-level impurity analysis or pharmacokinetic studies in biological fluids, the sensitivity of LC-MS/MS is essential.[7] HPLC-UV is typically sufficient for assaying the bulk substance or formulated product. |
| Linear Range | Typically 2-3 orders of magnitude | 4-5+ orders of magnitude | The wider dynamic range of LC-MS/MS is advantageous for methods that need to quantify both high and very low concentrations in the same run. |
| Cost (Instrument) | $ | $$$ | The capital investment for an LC-MS/MS system is significantly higher than for an HPLC-UV setup. |
| Cost (Operational) | Low | Moderate | LC-MS/MS requires high-purity solvents, gases, and more frequent, specialized maintenance, increasing its running costs. |
| Method Development | Relatively Straightforward | More Complex | Optimizing ionization, fragmentation, and source parameters in LC-MS/MS requires a higher level of expertise compared to selecting a wavelength for UV detection. |
| Robustness | High | Moderate to High | HPLC-UV systems are generally considered more robust for routine use in a QC environment. LC-MS/MS systems can be more susceptible to matrix effects and contamination. |
The Validation Framework: Adhering to Global Standards
The validation of an analytical method is a formal process that must be guided by a pre-approved protocol. The International Council for Harmonisation (ICH) guideline Q2(R2) provides the definitive framework for this process, which is recognized by major regulatory agencies, including the FDA and EMA.[1][10][11]
The core objective is to challenge the method and demonstrate its capabilities and limitations through a series of defined experiments.[12]
Caption: High-level workflow for analytical method validation.
In-Depth Validation Protocol: An HPLC-UV Method
This section provides a detailed, self-validating protocol for the quantification of 4-Methylcatechol-O,O-diacetic acid. The acceptance criteria are based on typical requirements outlined in ICH guidelines.[5]
Proposed Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic to be determined during development)[13]
-
Flow Rate: 1.0 mL/min[14]
-
Detection: UV at 275 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Specificity
-
Causality & Expertise: Specificity is the cornerstone of any analytical method. It proves that the signal you measure comes solely from your analyte of interest and not from impurities, degradation products, or matrix components.[15][16] We must intentionally challenge the method with potential interferents.
-
Experimental Protocol:
-
Prepare and inject a blank (diluent/mobile phase).
-
Prepare and inject a placebo solution (a mixture of all formulation components except the active ingredient).
-
Prepare and inject a solution of the 4-Methylcatechol-O,O-diacetic acid reference standard.
-
Spike the placebo with the reference standard and inject.
-
Subject the analyte to forced degradation (e.g., acid, base, peroxide, heat, light) and inject the stressed samples.
-
-
Acceptance Criteria:
-
No significant peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms.
-
The analyte peak in the spiked placebo must be spectrally pure and free from co-elution.
-
In stressed samples, the analyte peak must be adequately resolved from all degradation product peaks (Resolution > 2.0).[17]
-
Linearity and Range
-
Causality & Expertise: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response. This is fundamental for accurate quantification. The range is the interval over which this relationship holds true and where the method is shown to have acceptable accuracy and precision.[15]
-
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay, this should typically cover 80% to 120% of the target concentration.[15]
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression should be ≥ 0.99.[7]
-
The y-intercept should not be significantly different from zero.
-
Visual inspection of the plot should confirm a linear relationship.
-
| Concentration (% of Target) | Rep 1 (Area) | Rep 2 (Area) | Rep 3 (Area) | Mean Area |
| 80% | 798500 | 801500 | 800000 | 800000 |
| 90% | 899000 | 902000 | 900500 | 900500 |
| 100% | 1001000 | 998000 | 1000500 | 999833 |
| 110% | 1102000 | 1098000 | 1100000 | 1100000 |
| 120% | 1203000 | 1197000 | 1200000 | 1200000 |
| Result | r² = 0.9999 |
Accuracy
-
Causality & Expertise: Accuracy measures the closeness of your experimental results to the true value. It's typically assessed through recovery studies. A method can be precise but not accurate, which is why this parameter must be evaluated independently.
-
Experimental Protocol:
-
Prepare a placebo solution.
-
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level (for a total of nine determinations).[5]
-
Analyze the samples and calculate the percentage recovery for each.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.[15]
-
The Relative Standard Deviation (RSD) for the replicates at each level should be ≤ 2.0%.
-
Caption: Experimental workflow for determining accuracy via recovery studies.
Precision
-
Causality & Expertise: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). This demonstrates the method's consistency under different conditions.
-
Experimental Protocol:
-
Repeatability: Prepare and analyze a minimum of six samples at 100% of the target concentration on the same day, with the same analyst and instrument.[5]
-
Intermediate Precision: Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 2.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
-
| Precision Level | Analyst | Day | Instrument | Mean Assay (%) | RSD (%) |
| Repeatability | 1 | 1 | A | 100.2 | 0.85 |
| Intermediate | 2 | 2 | B | 99.8 | 0.91 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Causality & Expertise: LOD is the lowest concentration of analyte that can be detected but not necessarily quantified. LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. These are critical for impurity analysis but less so for a main component assay. They are often determined statistically from the linearity data.
-
Experimental Protocol:
-
Calculate based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
Confirm the calculated LOQ by preparing a standard at this concentration and verifying its accuracy and precision.
-
-
Acceptance Criteria:
-
The LOQ sample should have a signal-to-noise ratio of at least 10:1.
-
Precision (RSD) at the LOQ should typically be ≤ 10%.
-
Robustness
-
Causality & Expertise: Robustness demonstrates the method's reliability when subjected to small, deliberate variations in its parameters. This provides confidence that the method will perform consistently in routine use.[17]
-
Experimental Protocol:
-
Analyze a sample while making small, deliberate changes to method parameters, one at a time.
-
Typical variations include:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 2°C)
-
Mobile Phase pH (e.g., ± 0.2 units)
-
Mobile Phase Organic Composition (e.g., ± 2%)
-
-
-
Acceptance Criteria:
-
The assay results should not be significantly affected by the changes.
-
System suitability parameters (e.g., peak symmetry, resolution) should remain within acceptable limits.
-
Final Performance Comparison
The table below summarizes the expected validation outcomes for both a robust HPLC-UV method and a high-sensitivity LC-MS/MS method for the analysis of 4-Methylcatechol-O,O-diacetic acid.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method |
| Specificity | Demonstrated via resolution from degradants and placebo peaks. | Superior; demonstrated by unique MRM transition, immune to matrix effects. |
| Linearity (r²) | > 0.999 | > 0.995 |
| Range (Assay) | 80-120% of target conc. | 1 ng/mL - 1000 ng/mL (example) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% (Bioanalytical)[18] |
| Precision (RSD) | < 2.0% | < 15.0% (Bioanalytical)[18] |
| LOQ | ~100 ng/mL | ~1 ng/mL |
| Robustness | High | Moderate-High |
Conclusion
The choice between an HPLC-UV and an LC-MS/MS method for the analysis of 4-Methylcatechol-O,O-diacetic acid is driven entirely by the intended application.
-
For quality control, release testing, and stability studies of the drug substance or product, a well-validated HPLC-UV method is robust, cost-effective, and provides the necessary performance. Its simplicity and reliability are key advantages in a routine environment.
-
For bioanalytical studies (pharmacokinetics), trace impurity analysis, or metabolite identification , the superior sensitivity and selectivity of an LC-MS/MS method are non-negotiable. It is the only viable option for accurately measuring picogram-level concentrations in complex biological matrices.
Ultimately, a thoroughly executed validation, guided by the principles of the ICH and tailored to the specific analytical objective, ensures that the chosen method produces data that is scientifically sound and defensible.
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A Comparative Guide to the Characterization of 4-Methylcatechol-O,O-diacetic Acid Metal Complexes
This guide provides an in-depth technical analysis of the characterization of metal complexes formed with 4-Methylcatechol-O,O-diacetic acid (4-MCDA). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind experimental choices. We will explore the synthesis and detailed characterization of these complexes and objectively compare their performance attributes against established chelating agents, supported by structural and thermodynamic data from analogous systems.
Introduction: The Rationale for 4-Methylcatechol-O,O-diacetic Acid as a Ligand
4-Methylcatechol-O,O-diacetic acid is a multidentate chelating agent of significant interest due to its unique structural motifs.[1] The molecule integrates two key functional components:
-
A Catechol Moiety: The 1,2-dihydroxybenzene group is a classic bidentate metal-binding scaffold, renowned for its high affinity for a wide range of metal ions, particularly hard Lewis acids like Fe(III), Ti(IV), and Cu(II).[2][3] The formation of stable five-membered chelate rings is a primary driver of its strong binding capabilities.
-
Two Acetic Acid Arms: The O,O-diacetic acid groups introduce additional carboxylate donor sites, enhancing the ligand's denticity and overall thermodynamic stability of the resulting metal complex. These arms provide flexibility and can coordinate to the metal center, leading to highly stable, cage-like structures.
This combination makes 4-MCDA a compelling candidate for applications ranging from metal sequestration and catalysis to the development of therapeutic agents where metal regulation is critical. This guide provides the necessary framework for synthesizing and rigorously characterizing its metal complexes to evaluate their potential.
Synthesis and Characterization of Metal Complexes
The formation and validation of a metal complex is a multi-step process requiring both synthetic execution and comprehensive analytical characterization.
General Synthesis of 4-MCDA Metal Complexes
The synthesis of metal complexes with 4-MCDA typically involves the reaction of the deprotonated ligand with a suitable metal salt in an aqueous or alcoholic solution. The choice of solvent and pH is critical; deprotonation of the carboxylic acid and catechol hydroxyl groups is necessary for coordination and is usually achieved by adding a base like sodium hydroxide or triethylamine.
Experimental Protocol: Synthesis of a Generic M(II)-4-MCDA Complex
-
Ligand Dissolution: Dissolve one molar equivalent of 4-Methylcatechol-O,O-diacetic acid in deionized water or ethanol.
-
Deprotonation: While stirring, slowly add a stoichiometric amount of aqueous NaOH (e.g., 2 to 4 equivalents, depending on the desired charge state of the final complex) to the ligand solution. The number of equivalents is crucial as it dictates which acidic protons are removed, thereby influencing the ligand's coordination mode.
-
Metal Salt Addition: In a separate vessel, dissolve one molar equivalent of the desired metal salt (e.g., CuCl₂, FeCl₃) in the same solvent.
-
Complexation: Slowly add the metal salt solution dropwise to the deprotonated ligand solution under constant stirring. A color change is often observed, indicating the formation of the metal-ligand charge transfer complex.[4]
-
Reaction and Isolation: Allow the mixture to stir at room temperature for several hours. The resulting complex may precipitate out of solution. If it does, it can be isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried under vacuum. If the complex is soluble, crystallization can be induced by slow evaporation or vapor diffusion with a counter-solvent.
Structural and Spectroscopic Characterization
No single technique can fully elucidate the structure and properties of a coordination complex. A multi-faceted approach is required, where each method provides a unique piece of the puzzle.
Spectroscopy offers a non-destructive window into the electronic environment and bonding within the complex.
-
UV-Visible (UV-Vis) Spectroscopy: This is often the first line of analysis. The formation of a complex between a catechol-containing ligand and a metal ion, especially a transition metal, typically results in the appearance of new, intense absorption bands in the visible region.[4] These bands are attributed to ligand-to-metal charge transfer (LMCT) transitions, providing definitive evidence of coordination. Comparing the spectrum of the free ligand to that of the complex allows for the confirmation of complex formation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is invaluable for probing the coordination of the carboxylate groups. Upon deprotonation and coordination to a metal ion, the characteristic C=O stretching vibration (ν(C=O)) of the free carboxylic acid (typically ~1700 cm⁻¹) disappears and is replaced by two new bands: the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the coordinated carboxylate group, usually found around 1600 cm⁻¹ and 1400 cm⁻¹, respectively. The separation between these two frequencies (Δν) can provide insights into the coordination mode of the carboxylate (monodentate, bidentate chelating, or bridging).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or main group metals), ¹H and ¹³C NMR spectroscopy are powerful tools. Upon complexation, the chemical shifts of the protons and carbons near the binding sites will change significantly compared to the free ligand. This provides information on which parts of the ligand are involved in coordination and can help determine the symmetry of the complex in solution.[4]
Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination.[5] It provides precise information on:
-
Coordination Geometry: The arrangement of the ligand's donor atoms around the central metal ion (e.g., octahedral, tetrahedral, square pyramidal).[6]
-
Bond Lengths and Angles: Precise measurements of the metal-ligand bonds.
-
Overall Molecular Structure: The three-dimensional arrangement of the entire complex, including any solvent molecules or counter-ions in the crystal lattice.
Obtaining suitable crystals can be a significant experimental challenge, but the detailed structural insight is unparalleled and provides a solid foundation for understanding the complex's reactivity and properties.
Caption: Workflow for the synthesis and characterization of 4-MCDA metal complexes.
Comparative Analysis: 4-MCDA vs. Alternative Chelating Agents
A key aspect of evaluating a new ligand is to benchmark its performance against established alternatives. The choice of a chelating agent is dictated by factors such as binding strength (stability constant), selectivity for specific metals, and kinetic lability.
Key Performance Metrics
-
Thermodynamic Stability (Stability Constants): The stability constant (log β) is a quantitative measure of the strength of the metal-ligand interaction at equilibrium.[7] It is typically determined by potentiometric titration. A higher log β value indicates a more stable complex and a stronger affinity of the ligand for the metal ion. Catechol-based ligands are known to form highly stable complexes, particularly with Fe(III).[4]
-
Denticity: This refers to the number of donor atoms a single ligand uses to bind to the central metal ion. 4-MCDA can act as a hexadentate ligand, utilizing the two catechol oxygens and the carboxylate oxygens. Higher denticity generally leads to more stable complexes due to the chelate effect.
-
Selectivity: In a system with multiple metal ions, selectivity describes a ligand's preference for binding to one type of metal over others. The "hard" catechol donor atoms and "borderline" carboxylate donors give 4-MCDA a predicted high affinity for hard or borderline metal ions like Fe(III), Cu(II), and Zn(II).[8]
Comparison with EDTA and other Ligands
Ethylenediaminetetraacetic acid (EDTA) is a widely used hexadentate aminopolycarboxylate chelating agent.[9] A comparison helps to highlight the unique features of 4-MCDA.
| Feature | 4-Methylcatechol-O,O-diacetic acid (4-MCDA) | Ethylenediaminetetraacetic acid (EDTA) | Catechol (Simple Bidentate) |
| Primary Donor Atoms | 4 Oxygen (catechol, carboxylate) | 2 Nitrogen, 4 Oxygen (carboxylate) | 2 Oxygen (catechol) |
| Typical Denticity | Up to 6 (Hexadentate) | 6 (Hexadentate)[9] | 2 (Bidentate) |
| Predicted Metal Affinity | High for hard Lewis acids (e.g., Fe³⁺, Ti⁴⁺) due to the hard catechol site.[10] | Broad, very high for many divalent and trivalent cations (e.g., Ca²⁺, Fe³⁺, Cu²⁺). | High for hard Lewis acids, but lower overall stability than polydentate ligands. |
| pH Dependence | Binding is highly pH-dependent; requires deprotonation of both catechol and carboxylic acids. | Effective over a broad pH range, but binding strength decreases at very low pH. | Requires deprotonation of hydroxyls, thus effective in neutral to basic conditions. |
| Redox Activity | The catechol moiety is redox-active and can be oxidized to a semiquinone or quinone.[11] | Generally considered redox-inactive. | Redox-active. |
| Potential Advantage | Combines very high stability of catechol binding with the enhanced chelate effect of diacetic acid arms. | Extremely versatile, well-characterized, and commercially available at low cost. | Simple, well-understood binding mode. |
| Potential Disadvantage | Susceptibility to oxidation may limit applications in highly oxidizing environments. | Poor biodegradability, leading to environmental concerns. | Lower overall stability compared to polydentate chelators. |
This table illustrates that while EDTA is a powerful, general-purpose chelator, 4-MCDA offers a specialized profile. Its strong affinity for hard metal ions, driven by the catechol group, makes it a potentially superior choice for applications targeting specific metals like iron.
Caption: Chelation of a metal ion by the multiple oxygen donor sites of 4-MCDA.
Conclusions and Future Outlook
4-Methylcatechol-O,O-diacetic acid is a sophisticated chelating agent whose metal complexes exhibit properties derived from its hybrid catechol-polycarboxylate structure. Characterization via a combination of spectroscopic (UV-Vis, FT-IR), structural (X-ray crystallography), and thermodynamic (potentiometry) methods is essential to fully understand its coordination behavior.
Compared to the benchmark chelator EDTA, 4-MCDA offers a distinct profile with a predicted high affinity and potential selectivity for hard metal ions. While its susceptibility to oxidation must be considered, the inherent properties of its metal complexes make it a promising candidate for specialized applications in drug delivery, bioinorganic chemistry, and materials science. Further research should focus on quantifying the stability constants for a range of metal ions and exploring the redox chemistry of the resulting complexes to unlock their full potential.
References
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- CN104030893A - Method for preparing 4-methyl catechol. Google Patents. [URL: https://patents.google.
- Zhu, S., et al. (2014). Synthesis, spectroscopy, and binding constants of ketocatechol-containing iminodiacetic acid and its Fe(III), Cu(II), and Zn(II) complexes and reaction of Cu(II) complex with H₂O₂ in aqueous solution.Dalton Transactions, 43(23), 8783-8793. [URL: https://pubmed.ncbi.nlm.nih.gov/24715002/]
- Method for preparing 4-methylcatechol by using methanol and magnesium. Eureka. [URL: https://eureka.com.
- Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. (2023). Inorganic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10418182/]
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- Synthesis of 4-methylcatechol. PrepChem.com. [URL: https://www.prepchem.
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- 4-Methylcatechol - Bioactive Catechol Compound for Research. APExBIO. [URL: https://www.apexbt.
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- Liao, Y., et al. (2012). How metal substitution affects the enzymatic activity of catechol-o-methyltransferase.Journal of the American Chemical Society, 134(43), 17938-17950. [URL: https://pubmed.ncbi.nlm.nih.gov/23043425/]
- Anderegg, G., et al. (2005). Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications.Pure and Applied Chemistry, 77(8), 1445-1495. [URL: https://www.researchgate.
- Vance, M. A., et al. (2006). Structural and spectroscopic studies of a model for catechol oxidase.Inorganica Chimica Acta, 359(11), 3565-3572. [URL: https://www.researchgate.
- Bonifácio, M. J., et al. (2009). Crystallization and preliminary X-ray diffraction studies of a catechol-O-methyltransferase/inhibitor complex.Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 11), 1183–1185. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2777033/]
- A Comparison of the Role of the Chelating Agent on the Structure of Lithium Conducting Solid Electrolyte Li1.4Al0.4Ti1.6(PO4)3: Pechini vs. Modified Pechini-Type Methods. (2020). MDPI. [URL: https://www.mdpi.com/1996-1944/13/21/4949]
- Metal–catechol complexes mediate ice nucleation. (2021). RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc04212a]
- Luque, R., et al. (2006). Catechol O-methylation with dimethyl carbonate over different acid–base catalysts.New Journal of Chemistry, 30(8), 1149-1155. [URL: https://www.researchgate.
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- Gulley-Stahl, H., et al. (2010). Surface complexation of catechol to metal oxides: an ATR-FTIR, adsorption, and dissolution study.Environmental Science & Technology, 44(11), 4116-4121. [URL: https://pubmed.ncbi.nlm.nih.gov/20429557/]
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- SYNTHESIS AND X-RAY POWDER DIFFRACTION STUDIES: METAL COMPLEXES (Co(II), Ni(II) AND Cu(II)) OF SCHIFF BASE LIGAND 4-BROMO-2-CHLO.International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.com/bft-article/synthesis-and-x-ray-powder-diffraction-studies-metal-complexes-coii-niii-and-cuii-of-schiff-base-ligand-4-bromo-2-chloro-6-1z-n-phenyl-ethanimidoyl-phenol-bcep/]
- The Formation Constants Of Certain Transition Metal Complexes 4-[(E)-{(2E)-[(3E)-3-(Hydroxyimino)Butan-2.Kastamonu University. [URL: https://dergipark.org.tr/en/pub/kuey/issue/78875/8265]
- X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS).Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.com/articles/xray-diffraction-studies-of-cu-ii-co-ii-fe-ii-complexes-with-rs--4-7chloro4quinolyl-amino-pentyldiethylamine-diph.pdf]ldiethylamine-diph.pdf]
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Spectroscopic Benchmarking of 4-Methylcatechol-O,O-diacetic Acid: A Comparative Analytical Guide
Executive Summary: The Analytical Context
4-Methylcatechol-O,O-diacetic acid (4-MCDA) represents a critical structural evolution from its precursor, 4-methylcatechol (4-MC). By alkylating the phenolic hydroxyls with acetic acid moieties, the molecule transitions from an oxidation-prone antioxidant to a stable, multidentate ligand capable of sequestering metals (particularly Vanadium and Iron) and serving as a robust intermediate in fragrance synthesis (e.g., Calone 1951 derivatives).
For researchers, the challenge lies not in the synthesis, but in the definitive validation of the ether linkage formation. This guide moves beyond basic characterization, offering a comparative spectroscopic analysis that benchmarks 4-MCDA against its precursor and structural analogs, providing a self-validating protocol for purity assessment.
Comparative Spectroscopic Matrix
The following matrix contrasts 4-MCDA with its primary "alternative"—its metabolic and synthetic precursor, 4-Methylcatechol. This comparison is vital for monitoring reaction completion (Williamson Ether Synthesis).
Table 1: Key Spectral Differentiators
| Feature | Precursor: 4-Methylcatechol | Product: 4-MCDA | Diagnostic Significance |
| IR: O-H Region | Sharp/Broad ~3200–3500 cm⁻¹ (Phenolic) | Very Broad ~2500–3300 cm⁻¹ (Carboxylic) | Primary Indicator: Shift from phenolic H-bonding to carboxylic dimer H-bonding. |
| IR: Carbonyl | Absent | Strong Band ~1710–1735 cm⁻¹ | Definitive Proof: Confirms introduction of acetic acid moieties. |
| Absent | Singlet (4H) ~4.6–4.8 ppm | Quantification: Integration of this peak against the methyl group confirms di-substitution. | |
| Singlet ~2.15 ppm | Singlet ~2.20 ppm | Minimal shift; useful as an internal integration standard (3H). | |
| Stability (UV-Vis) | Unstable; rapid bathochromic shift (oxidation) | Stable; consistent | 4-MCDA resists quinone formation, unlike the precursor. |
Deep Dive: Spectroscopic Analysis & Causality
A. Nuclear Magnetic Resonance ( H NMR)
Rationale: NMR is the superior method for distinguishing the target molecule from the mono-substituted impurity (4-Methylcatechol-O-monoacetic acid), which is a common byproduct.
The "Symmetry" Trap:
Unlike unsubstituted catechol-O,O-diacetic acid, the 4-methyl group breaks the
Diagnostic Protocol:
-
Solvent Choice: DMSO-
is preferred over CDCl due to the polarity of the carboxylic acids. D O (with NaOD) is an alternative but shifts peaks due to deprotonation. -
Integration Logic:
-
Set Methyl group (2.2 ppm) = 3.00.
-
Check Aromatic region (6.6–6.9 ppm) = 3.00.
-
Critical Check: The Methylene (-OCH
-) region at ~4.7 ppm must integrate to 4.00 . -
Failure Mode: An integration of ~2.0 suggests mono-substitution. An integration of <4.0 suggests contamination with unreacted starting material.
-
B. Infrared Spectroscopy (FT-IR)
Rationale: IR provides the fastest "Go/No-Go" decision during synthesis workup.
Mechanistic Insight: The reaction consumes the phenolic O-H bond. In 4-MC, this bond is susceptible to oxidation. In 4-MCDA, the oxygen is "locked" in an ether linkage.
-
The Ether Fingerprint: Look for the C-O-C asymmetric stretch between 1050–1250 cm⁻¹. This confirms the ether linkage, distinct from the C-O stretch of the phenol.
-
The Carbonyl Marker: The appearance of the C=O stretch at 1710+ cm⁻¹ is the unambiguous signal of the acetic acid group.
C. Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Negative Mode (ESI-) is preferred due to the carboxylic acid groups.
-
Target Ion:
at . -
Fragmentation: Expect loss of
( 44) from the carboxylic tails.
Visualizing the Analytical Workflow
The following diagram outlines the decision logic for validating 4-MCDA, prioritizing non-destructive methods.
Caption: Analytical decision tree for the validation of 4-Methylcatechol-O,O-diacetic acid synthesis.
Experimental Protocols
Protocol A: Synthesis Verification (Williamson Ether Route)
Context: This protocol assumes the reaction of 4-methylcatechol with chloroacetic acid under basic conditions.
-
Sampling: Take 5 mg of the dried, recrystallized solid.
-
Solubility Test: Dissolve in 1 mL of 5% NaHCO
.-
Observation: 4-MCDA will dissolve with effervescence (
release). 4-Methylcatechol will dissolve but without effervescence (phenolate formation) and may turn brown/pink rapidly due to oxidation. -
Result: Clear, colorless solution with gas evolution indicates successful acid formation.
-
Protocol B: NMR Sample Preparation for Purity Analysis
Objective: To quantify the degree of substitution.
-
Massing: Weigh 10.0 mg (±0.1 mg) of 4-MCDA.
-
Solvation: Add 600 µL of DMSO-
(containing 0.03% TMS).-
Note: Do not use CDCl
as solubility is poor.
-
-
Acquisition: Run 16 scans with a relaxation delay (
) of at least 5 seconds to ensure full relaxation of the carboxylic protons if quantitative integration is required. -
Phasing: Phase the spectrum manually, focusing on the baseline around the methyl singlet (2.2 ppm) to ensure accurate integration.
Functional Performance Comparison
Why choose 4-MCDA over alternatives?
| Alternative | Limitation | 4-MCDA Advantage |
| 4-Methylcatechol | Oxidative Instability: Rapidly forms o-quinones in air/basic pH, leading to polymerization. | Redox Stability: Ether linkages prevent quinone formation, allowing stable metal chelation. |
| EDTA | Non-Specific: Chelates almost all divalent cations (Ca²⁺, Mg²⁺) indiscriminately. | Selectivity: Catechol-based ligands have higher affinity for high-valency metals (Fe³⁺, V⁴⁺/V⁵⁺) over Ca²⁺. |
| Catechol-O,O-diacetic acid | Symmetry: Highly symmetric, leading to simplified spectra but potentially lower solubility in organic intermediates. | Solubility: The methyl group disrupts crystal packing, generally improving solubility in organic synthesis workflows. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9958, 4-Methylcatechol.[1] Retrieved from [Link]
-
Li, H., et al. (2014). Process study of KI catalyzed synthesis of 4-methylcatechol dimethylacetate. (Contextual reference for the ester intermediate). ResearchGate. Retrieved from [Link]
-
SDBS. Spectral Database for Organic Compounds. (General reference for Catechol derivative shifts). National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Methylcatechol-O,O-diacetic Acid
For researchers, scientists, and professionals in drug development, the precise quantification of novel chemical entities is a cornerstone of robust research and development. This guide provides an in-depth technical comparison of methodologies for the quantitative analysis of 4-Methylcatechol-O,O-diacetic acid. While this specific molecule is not extensively documented in publicly available literature, this guide leverages established analytical principles for structurally related compounds to propose and compare effective quantitative strategies. We will delve into the causality behind experimental choices, ensuring each proposed protocol is a self-validating system.
Introduction to 4-Methylcatechol-O,O-diacetic Acid and the Imperative for its Accurate Quantification
4-Methylcatechol-O,O-diacetic acid is an organic compound featuring a catechol core structure, a functionality known for its chelating properties and redox activity.[1] The diacetic acid moieties enhance its polarity and potential for further chemical modification. While its specific applications are still emerging, its structural similarity to known bioactive molecules, such as the nerve growth factor synthesis inducer 4-methylcatechol, suggests its potential significance in pharmaceutical and biochemical research.[2][3] Accurate and precise quantification is therefore paramount for pharmacokinetic studies, stability assessments, and quality control in any potential therapeutic application.
This guide will compare three principal analytical techniques applicable to the quantification of 4-Methylcatechol-O,O-diacetic acid:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization
-
UV-Vis Spectrophotometry based on a potential colorimetric reaction
Comparative Analysis of Quantitative Methodologies
The selection of an analytical method is a critical decision driven by the specific requirements of the study, including sensitivity, selectivity, sample matrix, and available instrumentation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar compound like 4-Methylcatechol-O,O-diacetic acid, a reversed-phase HPLC method is most appropriate.[4] The analyte's aromatic ring and carboxyl groups will allow for strong absorption in the UV region, enabling sensitive detection.
Causality of Experimental Choices: The choice of a C18 column is based on its hydrophobicity, which provides good retention for moderately polar compounds. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer, is designed to ensure good peak shape and resolution by controlling the ionization of the carboxylic acid groups.
Strengths:
-
High precision and accuracy.
-
Well-established and robust technology.
-
Suitable for routine analysis and quality control.
Limitations:
-
Moderate sensitivity compared to mass spectrometry.
-
Potential for interference from matrix components with similar chromophores.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. As 4-Methylcatechol-O,O-diacetic acid is non-volatile due to its polar carboxylic acid groups, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue.[5] The separated components are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio, enabling highly specific identification and quantification.
Causality of Experimental Choices: Silylation is a common derivatization technique for compounds with active hydrogens (like those in carboxylic acids and hydroxyl groups) as it replaces them with a trimethylsilyl (TMS) group, increasing volatility.[5] The choice of a non-polar capillary column is complementary to the now non-polar nature of the derivatized analyte.
Strengths:
-
Excellent sensitivity and selectivity, especially in selected ion monitoring (SIM) mode.[5]
-
Provides structural confirmation of the analyte.
-
Ideal for trace-level analysis in complex matrices.
Limitations:
-
Requires a derivatization step, which can add complexity and potential for error.
-
The analyte must be thermally stable after derivatization.
UV-Vis Spectrophotometry
Principle: This technique measures the absorption of light by a substance at a specific wavelength. For quantitative analysis, a colorimetric reaction can be employed to produce a colored complex with a high molar absorptivity, thereby increasing the sensitivity of the assay.[6] Catechols are known to form colored complexes with metal ions like iron (III).[7]
Causality of Experimental Choices: The formation of a colored complex with a reagent like iron (III) chloride is a well-known reaction for phenols and catechols. The wavelength of maximum absorbance (λmax) for this complex would need to be experimentally determined to ensure maximum sensitivity.
Strengths:
-
Simple, rapid, and cost-effective.
-
Suitable for high-throughput screening.
Limitations:
-
Lower specificity compared to chromatographic methods.
-
Susceptible to interference from other compounds that can form colored complexes with the reagent.
Performance Comparison
The following table summarizes the anticipated performance characteristics of the discussed analytical methods for the quantification of 4-Methylcatechol-O,O-diacetic acid.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Principle | Liquid Chromatography | Gas Chromatography-Mass Spectrometry | Colorimetric Reaction |
| Selectivity | Good | Excellent | Moderate |
| Sensitivity | ng-µg/mL | pg-ng/mL | µg-mg/mL |
| Precision (RSD) | < 2% | < 5% | < 5% |
| Analysis Time | 5-15 min | 10-30 min | < 5 min |
| Sample Throughput | High | Moderate | Very High |
| Cost per Sample | Moderate | High | Low |
| Instrumentation | HPLC with UV detector | GC with Mass Spectrometer | UV-Vis Spectrophotometer |
Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of 4-Methylcatechol-O,O-diacetic acid using the discussed techniques.
HPLC-UV Method
Objective: To quantify 4-Methylcatechol-O,O-diacetic acid in a solution.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or Phosphoric acid for non-MS compatible applications)[8]
-
Ultrapure water
-
4-Methylcatechol-O,O-diacetic acid standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 0.1% Formic Acid in water (e.g., 30:70 v/v). Filter and degas the mobile phase.
-
Standard Solution Preparation: Prepare a stock solution of 4-Methylcatechol-O,O-diacetic acid (1 mg/mL) in methanol. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the sample containing 4-Methylcatechol-O,O-diacetic acid with the mobile phase to fall within the calibration range.
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 30 °C.
-
Set the UV detector to a wavelength of approximately 280 nm (to be optimized).
-
Inject 10 µL of each standard and sample.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.
Workflow Diagram:
Caption: HPLC-UV workflow for quantitative analysis.
GC-MS Method (with Derivatization)
Objective: To quantify trace levels of 4-Methylcatechol-O,O-diacetic acid.
Materials:
-
GC-MS system
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Acetonitrile, Pyridine)
-
4-Methylcatechol-O,O-diacetic acid standard
Procedure:
-
Standard and Sample Preparation: Prepare standard and sample solutions in a suitable solvent.
-
Derivatization:
-
Evaporate a known volume of the standard or sample solution to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA.
-
Heat at 70 °C for 30 minutes.
-
-
GC-MS Analysis:
-
Injector temperature: 250 °C.
-
Oven program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
MS transfer line temperature: 280 °C.
-
Ion source temperature: 230 °C.
-
Acquisition mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.
-
-
Quantification: Create a calibration curve using the peak areas of the derivatized standards. Calculate the concentration in the sample.
Caption: UV-Vis spectrophotometry workflow.
Conclusion and Recommendations
The choice of the most suitable method for the quantitative analysis of 4-Methylcatechol-O,O-diacetic acid depends heavily on the research objectives.
-
For routine analysis, quality control, and formulation studies where high precision is required, HPLC-UV is the recommended method due to its robustness and ease of use.
-
For bioanalytical studies, impurity profiling, or any application requiring very high sensitivity and specificity , GC-MS with derivatization is the superior choice, providing unparalleled performance for trace-level quantification.
-
For rapid screening, preliminary assessments, or in resource-limited settings , UV-Vis spectrophotometry offers a simple and cost-effective alternative, provided that potential interferences are carefully considered and controlled.
It is imperative to validate any chosen method according to established guidelines (e.g., ICH) to ensure the reliability and accuracy of the generated data. This includes assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
References
-
Zheng, Y., et al. (2021). Forming 4-Methylcatechol as the Dominant Bioavailable Metabolite of Intraruminal Rutin Inhibits p-Cresol Production in Dairy Cows. Metabolites, 11(12), 869. [Link]
-
Cabanes, J., García-Cánovas, F., & García-Carmona, F. (1987). Chemical and enzymatic oxidation of 4-methylcatechol in the presence and absence of L-serine. Spectrophotometric determination of intermediates. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 914(2), 190-197. [Link]
-
Maeda, H., et al. (1996). The therapeutic effects of 4-methylcatechol, a stimulator of endogenous nerve growth factor synthesis, on experimental diabetic neuropathy in rats. Diabetes Research and Clinical Practice, 31(1-3), 31-39. [Link]
-
Hofmann, T., & Schieberle, P. (1998). Gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) of the volatile fraction of a maillard reaction of proline and rhamnose. Journal of Agricultural and Food Chemistry, 46(6), 2270-2282. [Link]
-
Stavova, P., et al. (2019). Separation of Phenolic Compounds from Foods by Reversed-Phase High Performance Liquid Chromatography. Czech Journal of Food Sciences, 37(5), 331-338. [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Methylcatechol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Kallithraka, S., et al. (2009). A spectrophotometric method for the quantitative determination of an enzyme activity producing 4-substituted phenols: determination of toluene-4-monooxygenase activity. Journal of Microbiological Methods, 79(2), 223-228. [Link]
-
Shishov, A., et al. (2020). A Semi-Micro Extraction Spectrophotometric Determination of Iron Using 4-Nitrocatechol and Xylometazoline Hydrochloride. Molecules, 25(18), 4252. [Link]
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A Researcher's Guide to Benchmarking 4-Methylcatechol-O,O-diacetic Acid Against Established Chelators
In the dynamic fields of biochemistry, environmental science, and pharmacology, the strategic selection of a chelating agent is paramount for experimental success and therapeutic efficacy. This guide provides a comprehensive framework for the comparative evaluation of 4-Methylcatechol-O,O-diacetic acid, a promising catechol-based chelator, against the industry-standard aminopolycarboxylic acid agents, EDTA and DTPA. We will delve into the theoretical underpinnings of chelation, present detailed protocols for robust experimental comparison, and offer insights into the interpretation of the resulting data. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal chelator for their specific application.
The Fundamental Principles of Chelation: A Tale of Two Moieties
Chelation is a specific type of bonding of ions and molecules to metal ions. It involves the formation or presence of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. These ligands are called chelants or chelators. At the heart of this guide is the comparison of two distinct classes of chelating agents: the catechol-based structure of 4-Methylcatechol-O,O-diacetic acid and the well-established polyaminocarboxylic acids, EDTA and DTPA.
4-Methylcatechol-O,O-diacetic acid belongs to the family of catecholate chelators. The catechol moiety, with its two adjacent hydroxyl groups on a benzene ring, provides a strong binding site for metal ions, particularly those with a high charge density like Fe(III). The addition of two acetic acid groups enhances its water solubility and provides additional coordination sites, potentially increasing the stability of the resulting metal complex.[1] Siderophores, which are small, high-affinity iron-chelating compounds secreted by microorganisms, often utilize catecholate groups to sequester iron.[2]
Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA) are gold-standard chelators that have been extensively characterized and utilized for decades. Their efficacy stems from their multiple carboxylate and amine groups, which can wrap around a metal ion, forming a highly stable, water-soluble complex.[3] EDTA is a hexadentate ligand, while DTPA is an octadentate ligand, with the latter generally forming more stable complexes with metal ions.[4][5]
The choice between these chelator classes is not arbitrary; it is dictated by the specific requirements of the application, including the target metal ion, the pH of the system, and the presence of competing ions.
A Head-to-Head Comparison: Key Performance Metrics
To objectively benchmark 4-Methylcatechol-O,O-diacetic acid against EDTA and DTPA, a series of experiments designed to elucidate their thermodynamic and kinetic properties are necessary. The primary metric for the strength of a metal-chelator interaction is the stability constant (K) , often expressed in its logarithmic form (log K). A higher log K value signifies a more stable complex.
Table 1: Stability Constants (log K) of EDTA and DTPA with Various Metal Ions
| Metal Ion | EDTA | DTPA |
| Fe(III) | 25.1 | 28.6 |
| Cu(II) | 18.8 | 21.2 |
| Zn(II) | 16.5 | 18.2 |
| Ca(II) | 10.7 | 10.7 |
| Mg(II) | 8.7 | 9.3 |
Note: These values are approximate and can vary with experimental conditions such as temperature and ionic strength.[6]
The following sections outline the experimental protocols to determine the stability constants of 4-Methylcatechol-O,O-diacetic acid and to directly compare its chelation efficacy with EDTA and DTPA.
Experimental Design for a Robust Benchmarking Study
This section provides detailed methodologies for the characterization and comparison of chelating agents. The causality behind each experimental choice is explained to ensure a thorough understanding of the principles at play.
Determination of Stability Constants via Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes.[7][8] This technique monitors the change in pH of a solution containing the chelator and a metal ion as a strong base is added. The resulting titration curve provides information about the protonation constants of the chelator and the stability constants of the metal-chelator complexes.
Caption: Workflow for determining stability constants using potentiometric titration.
-
Solution Preparation:
-
Prepare a stock solution of 4-Methylcatechol-O,O-diacetic acid of known concentration (e.g., 1 mM) in deionized water.
-
Prepare stock solutions of the metal salts of interest (e.g., FeCl₃, CuSO₄, ZnCl₂) of known concentration (e.g., 10 mM).
-
Prepare a standardized carbonate-free solution of a strong base (e.g., 0.1 M NaOH).
-
Prepare a background electrolyte solution (e.g., 0.1 M KCl) to maintain a constant ionic strength.
-
-
Titration Setup:
-
Calibrate a pH electrode using standard buffer solutions (pH 4, 7, and 10).
-
In a thermostatted titration vessel, add a known volume of the 4-Methylcatechol-O,O-diacetic acid solution, the metal salt solution (at a 1:1 or other desired molar ratio to the chelator), and the background electrolyte.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
-
Titration Procedure:
-
Titrate the solution with the standardized NaOH solution using an automated titrator.
-
Record the pH of the solution after each incremental addition of NaOH.
-
Continue the titration until the pH reaches a plateau in the alkaline region.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
-
The protonation constants of the chelator can be determined from a titration without the metal ion.
-
The stability constants of the metal-chelator complexes are calculated from the titration data in the presence of the metal ion using specialized software that fits the data to a chemical equilibrium model.
-
Rationale for Experimental Choices:
-
Carbonate-free NaOH: Carbonate impurities in the NaOH solution can interfere with the titration by reacting with protons, leading to inaccurate results.
-
Constant Ionic Strength: The stability of metal complexes is influenced by the ionic strength of the solution. Maintaining a constant ionic strength with a background electrolyte ensures that the determined stability constants are comparable.
-
Thermostatted Vessel: The equilibrium constants are temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.
Competitive Chelation Assessment via UV-Vis Spectrophotometry
UV-Vis spectrophotometry provides a straightforward method for comparing the relative chelation strengths of different agents through a competition assay.[2] This technique relies on a colored indicator that changes its absorbance spectrum upon binding to a metal ion. By introducing a competing chelator, the displacement of the indicator from the metal-indicator complex can be monitored, providing a measure of the competing chelator's efficacy. Ferrozine is a commonly used indicator for iron (II).[2]
Caption: Workflow for the competitive chelation assay using UV-Vis spectrophotometry.
-
Solution Preparation:
-
Prepare a stock solution of ferrous sulfate (FeSO₄) (e.g., 2 mM).
-
Prepare a stock solution of ferrozine (e.g., 5 mM).
-
Prepare stock solutions of 4-Methylcatechol-O,O-diacetic acid, EDTA, and DTPA at various concentrations.
-
-
Assay Procedure:
-
In a series of microcentrifuge tubes or a 96-well plate, add a fixed amount of the FeSO₄ solution.
-
Add varying concentrations of the chelator solutions (4-Methylcatechol-O,O-diacetic acid, EDTA, or DTPA) to the tubes.
-
Initiate the reaction by adding the ferrozine solution to each tube.
-
Incubate the mixture at room temperature for a set period (e.g., 10 minutes) to allow the reaction to reach equilibrium.
-
-
Measurement and Analysis:
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax) for the Fe(II)-ferrozine complex (typically around 562 nm).
-
A control sample containing only FeSO₄ and ferrozine (no competing chelator) will have the maximum absorbance.
-
The percentage of iron chelated by the test compound can be calculated using the following formula: % Chelation = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the competing chelator.
-
Plot the percentage of chelation against the concentration of the chelator to determine the IC₅₀ value (the concentration of the chelator required to chelate 50% of the metal ions). A lower IC₅₀ value indicates a stronger chelating ability.[2]
-
Rationale for Experimental Choices:
-
Choice of Indicator: Ferrozine is highly specific for Fe(II) and forms a stable, intensely colored complex, making it an excellent indicator for this assay.
-
IC₅₀ as a Metric: The IC₅₀ value provides a quantitative measure of the chelator's effectiveness under the specific assay conditions, allowing for a direct comparison between different compounds.
Interpreting the Data: A Holistic View of Chelator Performance
The data generated from these experiments will provide a multi-faceted view of the chelation capabilities of 4-Methylcatechol-O,O-diacetic acid.
-
Stability Constants: The log K values obtained from potentiometric titrations will provide a thermodynamic measure of the strength of the metal-chelator complexes. Comparing these values directly with those of EDTA and DTPA for the same metal ions will establish a clear hierarchy of binding affinity.
-
Competitive Chelation: The IC₅₀ values from the UV-Vis assay will offer a practical assessment of the chelator's ability to compete for and sequester a metal ion in the presence of another chelating agent. This is particularly relevant in biological systems where multiple potential ligands are present.
Conclusion: Towards Informed Chelator Selection
The benchmarking of novel chelating agents like 4-Methylcatechol-O,O-diacetic acid against established standards is a critical step in their development and application. The experimental protocols detailed in this guide provide a robust framework for such a comparison. By systematically determining stability constants and evaluating competitive chelation efficacy, researchers can gain a comprehensive understanding of the performance characteristics of this promising catechol-based chelator. This knowledge will enable the informed selection of the most appropriate chelating agent for a given scientific challenge, ultimately advancing research and development across a spectrum of disciplines.
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Kontoghiorghes, G. J. (2020). Advances on Chelation and Chelator Metal Complexes in Medicine. PMC - NIH. Available at: [Link]
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Kontoghiorghes, G. J. (2024). The Importance and Essentiality of Natural and Synthetic Chelators in Medicine: Increased Prospects for the Effective Treatment of Iron Overload and Iron Deficiency. MDPI. Available at: [Link]
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Majumder, P., et al. (2025). Comparative evaluation of chelators in the context of analysis of antibody oxidative stability. Journal of Pharmaceutical Sciences. Available at: [Link]
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Lattuada, L., et al. (2011). The synthesis and application of polyamino polycarboxylic bifunctional chelating agents. Chemical Society Reviews. Available at: [Link]
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Anderegg, G., et al. (2005). Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications. Pure and Applied Chemistry. Available at: [Link]
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Zhang, Y.-Z., et al. (2013). Process study of KI catalyzed synthesis of 4-methylcatechol dimethylacetate. Chemical Papers. Available at: [Link]
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Wellyou Tech. (2025). The Effect of pH on the Stability of EDTA Chelates. Retrieved January 28, 2026, from [Link]
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Bjørklund, G., et al. (2022). Chelation Therapy for Rare Earth Element Toxicity: Current Evidence, Challenges and Future Directions. PubMed Central. Available at: [Link]
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Tong, Y., et al. (2014). Acid Dissociation Constants and Rare Earth Stability Constants for DTPA. ResearchGate. Available at: [Link]
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Liu, Z., et al. (2012). The mono(Catecholamine) derivatives as iron chelators: Synthesis, solution thermodynamic stability and antioxidant properties research. ResearchGate. Available at: [Link]
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University of California, Davis. (n.d.). Complexation Equilibria Formation Constants for EDTA. Retrieved January 28, 2026, from [Link]
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Zhu, S., et al. (2014). Synthesis, spectroscopy, and binding constants of ketocatechol-containing iminodiacetic acid and its Fe(III), Cu(II), and Zn(II) complexes and reaction of Cu(II) complex with H₂O₂ in aqueous solution. PubMed. Available at: [Link]
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A Comparative Analysis of 4-Methylcatechol's Efficacy: A Guide for Researchers
An Important Note on the Subject of this Guide: This guide was initially intended to focus on the efficacy of 4-Methylcatechol-O,O-diacetic acid. However, a comprehensive review of peer-reviewed scientific literature has revealed a lack of available studies on the biological efficacy of this specific derivative. In contrast, the parent compound, 4-Methylcatechol (4-MC), is the subject of a growing body of research. Therefore, to provide a valuable and data-supported resource, this guide has been developed to detail the scientifically established efficacy of 4-Methylcatechol. We will explore its demonstrated bioactivities, compare its performance to established alternatives, and provide insights into the experimental frameworks used to validate its effects.
Introduction to 4-Methylcatechol (4-MC)
4-Methylcatechol (4-MC) is a small phenolic compound that has garnered significant interest in the scientific community. It is a metabolite of dietary flavonoids, formed by the human gut microbiota.[1][2] While the parent flavonoids often have low bioavailability, their metabolites like 4-MC are more readily absorbed and are thought to be responsible for many of the beneficial health effects attributed to a polyphenol-rich diet.[1][2] Research has highlighted 4-MC's potential in several therapeutic areas, including cardiovascular health and neuroprotection.[1][2] Animal studies have indicated that 4-MC can ameliorate neurotoxicity and kidney damage and may offer protection to β-cells.[1][2] Furthermore, it has shown protective effects in models of neuropathy, depression, and pain perception.[1][2] This guide will focus on a critical evaluation of the peer-reviewed evidence for 4-MC's efficacy, with a particular emphasis on its potent antiplatelet activity.
Comparative Efficacy of 4-Methylcatechol as an Antiplatelet Agent
One of the most well-documented activities of 4-MC is its ability to inhibit platelet aggregation. This has significant implications for the prevention and treatment of thrombotic diseases.
Performance Against Acetylsalicylic Acid (Aspirin)
Recent studies have directly compared the antiplatelet effects of 4-MC to acetylsalicylic acid (ASA), a cornerstone of antiplatelet therapy. The findings indicate that 4-MC is a more potent inhibitor of platelet aggregation triggered by both arachidonic acid and collagen.[1] In fact, one study described 4-MC as being approximately ten times more active than clinically used acetylsalicylic acid.[3] A clinically relevant effect of 4-MC was observed at a concentration as low as 10 μM.[1]
| Compound | Target Pathway | Relative Potency | Key Findings |
| 4-Methylcatechol (4-MC) | Cyclooxygenase-thromboxane synthase coupling, intracellular calcium signaling, and other pathways.[1][3] | ~10x more potent than Acetylsalicylic Acid.[3] | Significantly inhibits arachidonic acid and collagen-induced platelet aggregation.[1] |
| Acetylsalicylic Acid (ASA) | Primarily Cyclooxygenase-1 (COX-1) inhibition. | Standard clinical antiplatelet agent. | Effective in preventing thromboxane A2 synthesis. |
Mechanism of Action: A Multi-Faceted Approach
The antiplatelet efficacy of 4-MC is not attributed to a single mechanism but rather a multi-pronged inhibition of platelet activation pathways.
Mechanistic studies have revealed that 4-MC can block platelet aggregation initiated by various stimuli.[1] The primary mechanism of action has been identified as an interference with the coupling of cyclooxygenase and thromboxane synthase.[1] Additionally, 4-MC has been shown to influence intracellular calcium signaling, a critical step in platelet activation.[3] Its inhibitory effects extend to pathways involving receptors for the von Willebrand factor, platelet-activating factor, glycoprotein IIb/IIIa, and protein kinase C.[1]
Caption: Signaling pathways in platelet aggregation inhibited by 4-Methylcatechol.
Neurotrophic and Neuroprotective Effects
Beyond its antiplatelet activity, 4-MC has been investigated for its role in the nervous system. It has been identified as a stimulator of endogenous nerve growth factor (NGF) synthesis both in vitro and in vivo.[4] In animal models of diabetic neuropathy, treatment with 4-MC led to increased NGF content in the sciatic nerve, which was associated with improved motor nerve conduction velocity and larger myelinated nerve fiber and axon diameters.[4]
Furthermore, 4-MC has been shown to increase the mRNA of brain-derived neurotrophic factor (BDNF).[4] When administered intracerebroventricularly in rats, it enhanced memory and spatial learning and produced an antidepressant-like effect.[4] The proposed mechanism for these effects involves the stimulation of MAP kinases and neurotrophin receptors of the Trk family.[4]
Experimental Protocols
To ensure the reproducibility and validation of findings, the following experimental methodologies have been employed in the study of 4-MC's efficacy.
Ex Vivo Platelet Aggregation Assay
-
Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., hirudin).
-
Incubation: Aliquots of the blood are incubated with varying concentrations of 4-MC or a control vehicle for a specified period.
-
Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as arachidonic acid or collagen.
-
Measurement: The extent of platelet aggregation is measured using impedance blood aggregometry.
-
Data Analysis: The aggregation response in the presence of 4-MC is compared to the control to determine the inhibitory effect.
Caption: Workflow for ex vivo platelet aggregation analysis.
In Vivo-like Ex Ovo Thrombosis Model
-
Fertilized Hen's Egg Preparation: Fertilized hen's eggs are incubated for a specific number of days.
-
Treatment Administration: A solution of 4-MC or a control is administered to the chorioallantoic membrane.
-
Thrombosis Induction: Thrombosis is induced, for example, by the application of ferric chloride to a blood vessel.
-
Observation: The survival of the eggs and the extent of thrombus formation are monitored over time.
-
Endpoint Analysis: The survival rates and vessel patency are compared between the 4-MC treated and control groups.
Conclusion and Future Directions
The available peer-reviewed evidence strongly suggests that 4-Methylcatechol is a potent bioactive molecule with significant therapeutic potential, particularly as an antiplatelet agent. Its efficacy, which surpasses that of acetylsalicylic acid in ex vivo models, combined with its multifaceted mechanism of action, makes it a compelling candidate for further drug development. Additionally, its neurotrophic and neuroprotective properties warrant further investigation for applications in neurological disorders.
Future research should focus on in vivo studies in animal models of thrombosis and neurodegeneration to confirm the promising ex vivo and preliminary in vivo findings. Pharmacokinetic and toxicological studies will also be crucial to establish a comprehensive safety and efficacy profile for 4-Methylcatechol. While 4-Methylcatechol-O,O-diacetic acid remains an uncharacterized derivative in terms of biological efficacy, the robust data on its parent compound, 4-Methylcatechol, provides a strong foundation for the continued exploration of this class of compounds.
References
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Mladěnka, P., et al. (2022). The Antiplatelet Effect of 4-Methylcatechol in a Real Population Sample and Determination of the Mechanism of Action. Nutrients, 14(22), 4798. [Link]
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Tohda, C., et al. (1997). The therapeutic effects of 4-methylcatechol, a stimulator of endogenous nerve growth factor synthesis, on experimental diabetic neuropathy in rats. Journal of the Peripheral Nervous System, 2(3), 259-266. [Link]
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Wang, Y., et al. (2020). Forming 4-Methylcatechol as the Dominant Bioavailable Metabolite of Intraruminal Rutin Inhibits p-Cresol Production in Dairy Cows. Metabolites, 10(10), 411. [Link]
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Witaicenis, A., et al. (2019). 4-Methylcatechol, a Flavonoid Metabolite with Potent Antiplatelet Effects. Molecular Nutrition & Food Research, 63(15), e1900261. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methylcatechol-O,O-diacetic Acid
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of laboratory chemicals are paramount to protecting personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Methylcatechol-O,O-diacetic acid, grounding procedural guidance in the fundamental principles of chemical safety and regulatory compliance.
Understanding the Hazard Profile of 4-Methylcatechol-O,O-diacetic Acid
Key Hazards:
These hazards underscore the necessity of stringent safety protocols to minimize exposure during handling and disposal. All waste containing this compound must be treated as hazardous waste.[1]
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if ingested, absorbed through the skin, or inhaled.[1][2] | [1][2] |
| Skin Corrosion/Irritation | Causes skin irritation upon contact.[2][3] | [2][3] |
| Serious Eye Damage/Eye Irritation | Causes serious irritation to the eyes.[2][3] | [2][3] |
| Specific Target Organ Toxicity | May cause respiratory tract irritation.[2][3] | [2][3] |
Engineering Controls and Personal Protective Equipment (PPE): A Self-Validating System of Safety
To mitigate the risks associated with 4-Methylcatechol-O,O-diacetic acid, a combination of engineering controls and appropriate PPE is required. This dual approach ensures a robust and self-validating safety system.
Engineering Controls:
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Eyewash Stations and Safety Showers: Immediate access to eyewash stations and safety showers is critical in case of accidental exposure.[3][4]
Personal Protective Equipment (PPE): The selection of PPE is dictated by the potential routes of exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and absorption.[2] |
| Eye Protection | Chemical safety goggles or a face shield.[2][3] | To protect against splashes and eye irritation.[2][3] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for large spills or in poorly ventilated areas.[5] | To prevent inhalation of dust or aerosols.[2] |
Step-by-Step Disposal Protocol for 4-Methylcatechol-O,O-diacetic Acid
The disposal of 4-Methylcatechol-O,O-diacetic acid must adhere to all local, state, and federal regulations.[1] The following protocol provides a framework for its safe collection and preparation for disposal by a licensed hazardous waste management company.
3.1. Waste Segregation and Collection:
The fundamental principle of chemical waste management is proper segregation to prevent dangerous reactions.
-
Step 1: Designate a Hazardous Waste Container: Use a dedicated, chemically compatible container for collecting all waste containing 4-Methylcatechol-O,O-diacetic acid.[6] The container must be in good condition with a secure, leak-proof lid.[6][7] The original chemical container can be used if it is intact and properly labeled.[6]
-
Step 2: Label the Waste Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-Methylcatechol-O,O-diacetic acid."[6] Include the date when the first waste was added.
-
Step 3: Collect the Waste: Carefully transfer all waste materials, including contaminated consumables (e.g., pipette tips, weighing paper), into the designated container. Avoid leaving residues on external surfaces. For solid waste, use dry clean-up procedures to avoid generating dust.[1][2]
-
Step 4: Securely Close the Container: Keep the waste container tightly sealed at all times, except when adding waste.[8] This prevents the release of vapors and reduces the risk of spills.
3.2. Storage of Hazardous Waste in the Laboratory:
Proper storage of hazardous waste is crucial for maintaining a safe laboratory environment.
-
Storage Location: Store the hazardous waste container in a designated satellite accumulation area (SAA).[6] This area should be away from general laboratory traffic and incompatible chemicals.
-
Secondary Containment: Place the waste container in a secondary containment bin to capture any potential leaks or spills.[8]
-
Storage Limits: Adhere to the storage limits for hazardous waste as defined by regulatory bodies.[9] Typically, laboratories should not store more than 55 gallons of hazardous waste at any given time.[9]
3.3. Arranging for Final Disposal:
The final disposal of hazardous waste must be conducted by a licensed and certified hazardous waste disposal company.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department will have established procedures for the collection and disposal of hazardous waste.[9]
-
Documentation: Complete all necessary waste disposal forms accurately and completely. This documentation is a legal requirement and ensures the waste is handled correctly.[7]
-
Scheduled Pickup: Arrange for a scheduled pickup of the full and properly labeled hazardous waste container.
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 4-Methylcatechol-O,O-diacetic acid.
Caption: Decision workflow for the safe disposal of 4-Methylcatechol-O,O-diacetic acid.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personal exposure, immediate and correct action is critical.
Spill Response:
-
Minor Spills: For small spills, use an absorbent material to clean up the substance, avoiding dust generation for solids.[2] Place the absorbed material into the hazardous waste container. Wash the affected area with soap and water.[2]
-
Major Spills: In the case of a large spill, evacuate the area and alert your institution's emergency response team or EHS.[1]
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[10] Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Regulatory Framework and Compliance
The disposal of 4-Methylcatechol-O,O-diacetic acid is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Academic and research institutions must also adhere to specific guidelines for laboratory waste.[11] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific waste management policies.[7]
This guide provides a comprehensive framework for the safe and compliant disposal of 4-Methylcatechol-O,O-diacetic acid. By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and environmental stewardship.
References
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Meta-Sci. (n.d.). 4-Methylcatechol Safety Data Sheet. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Catechol (Pyrocatechol). Retrieved from [Link]
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Occupational Safety and Health Administration. (2024, March 27). ACETIC ACID. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guideline for Acetic Acid. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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ScienceLab.com. (2012, November 27). Acetic Acid, Glacial MSDS. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
